molecular formula C20H22ClN3O5S B1639812 EMD 495235

EMD 495235

Número de catálogo: B1639812
Peso molecular: 451.9 g/mol
Clave InChI: ZJKUSSXXGFPAIZ-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EMD 495235 is a useful research compound. Its molecular formula is C20H22ClN3O5S and its molecular weight is 451.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H22ClN3O5S

Peso molecular

451.9 g/mol

Nombre IUPAC

5-chloro-N-[(2R)-3-methoxy-1-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-1-oxopropan-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H22ClN3O5S/c1-12-9-13(3-4-15(12)24-7-8-29-11-18(24)25)22-19(26)14(10-28-2)23-20(27)16-5-6-17(21)30-16/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,22,26)(H,23,27)/t14-/m1/s1

Clave InChI

ZJKUSSXXGFPAIZ-CQSZACIVSA-N

SMILES isomérico

CC1=C(C=CC(=C1)NC(=O)[C@@H](COC)NC(=O)C2=CC=C(S2)Cl)N3CCOCC3=O

SMILES canónico

CC1=C(C=CC(=C1)NC(=O)C(COC)NC(=O)C2=CC=C(S2)Cl)N3CCOCC3=O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties and potential applications of the compound N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide provides foundational information based on its chemical structure and data from closely related analogs. The document outlines the predicted physicochemical properties, potential biological activities, and hypothetical experimental workflows for its investigation.

Introduction

N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is a complex organic molecule incorporating a benzothiazole ring, a methoxy-substituted phenyl ring, a carbamothioyl group, and a chloro-methyl-substituted benzamide moiety. The combination of these structural features suggests a potential for diverse biological activities, as individual moieties are known to be pharmacologically active. This guide aims to provide a detailed overview of its known chemical properties and to extrapolate potential biological functions and experimental approaches based on the analysis of its constituent parts and similar compounds.

Chemical and Physical Properties

Based on its chemical structure, a number of physicochemical properties can be predicted for N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C23H18ClN3O2S2[1]
Molecular Weight 483.99 g/mol PubChem
IUPAC Name N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide[1]
CAS Number 342541-09-5PubChem
Predicted LogP 6.5ChemAxon
Predicted pKa (strongest acidic) 7.9ChemAxon
Predicted pKa (strongest basic) 1.8ChemAxon
Predicted Solubility Low in waterInferred from LogP
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bond Count 5PubChem

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely involve a multi-step process, culminating in the coupling of two key intermediates: a benzothiazole-containing amine and a substituted benzoyl isothiocyanate.

Synthesis_Pathway cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_product Final Product Formation A 2-Amino-4-nitrophenol C Intermediate A A->C Reaction with KSCN, followed by cyclization B Potassium thiocyanate B->C D 2-Methoxy-5-(1,3-benzothiazol-2-yl)aniline C->D Reduction of nitro group and methylation of hydroxyl group J N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]- 3-chloro-4-methylbenzamide D->J Coupling Reaction E 3-Chloro-4-methylbenzoic acid G 3-Chloro-4-methylbenzoyl chloride E->G Acyl chloride formation F Thionyl chloride F->G I 3-Chloro-4-methylbenzoyl isothiocyanate G->I Reaction with KSCN H Potassium thiocyanate H->I I->J

Figure 1: Proposed synthetic pathway for the target compound.
Experimental Protocol for Synthesis (Hypothetical)

  • Synthesis of 2-Methoxy-5-(1,3-benzothiazol-2-yl)aniline (Intermediate 1):

    • React 2-amino-4-nitrophenol with potassium thiocyanate in the presence of a suitable catalyst to form the benzothiazole ring.

    • Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

    • Methylate the phenolic hydroxyl group using a methylating agent like dimethyl sulfate.

    • Purify the intermediate via column chromatography.

  • Synthesis of 3-Chloro-4-methylbenzoyl isothiocyanate (Intermediate 2):

    • Convert 3-chloro-4-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

    • React the acyl chloride with potassium thiocyanate in an aprotic solvent to yield the benzoyl isothiocyanate.

  • Final Coupling Reaction:

    • React 2-methoxy-5-(1,3-benzothiazol-2-yl)aniline with 3-chloro-4-methylbenzoyl isothiocyanate in a suitable solvent like acetone or tetrahydrofuran.

    • The reaction mixture is typically stirred at room temperature or gentle reflux until completion, monitored by thin-layer chromatography.

    • The final product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition.

Potential Biological Activities and Signaling Pathways

The biological activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide has not been explicitly reported. However, based on the known activities of its structural motifs, several potential therapeutic areas can be hypothesized.

  • Anticancer Activity: Benzothiazole derivatives are known to exhibit potent anticancer properties by targeting various signaling pathways.

  • Antimicrobial Activity: The benzothiazole nucleus is a common feature in many antimicrobial agents.

  • Kinase Inhibition: The overall structure bears resemblance to some known kinase inhibitors, suggesting potential activity against various protein kinases involved in cell signaling.

Hypothetical Signaling Pathway Involvement

Given the prevalence of benzothiazole-containing compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl] carbamothioyl]-3-chloro-4-methylbenzamide Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Proposed Experimental Workflows

To elucidate the actual biological properties of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, a systematic experimental approach is necessary.

In Vitro Biological Evaluation Workflow

Experimental_Workflow start Compound Synthesis & Characterization solubility Solubility & Stability Assays start->solubility cytotoxicity Initial Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) solubility->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) solubility->antimicrobial kinase Kinase Panel Screening solubility->kinase dose_response Dose-Response Studies on Hit Cell Lines/Targets cytotoxicity->dose_response antimicrobial->dose_response kinase->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) dose_response->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Figure 3: Proposed workflow for in vitro biological evaluation.
Detailed Experimental Protocols (Templates)

5.2.1. MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

5.2.2. Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While specific experimental data for N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is currently lacking in the public domain, this technical guide provides a solid foundation for future research. The predicted physicochemical properties, a plausible synthetic route, and hypothesized biological activities and experimental workflows offer a roadmap for scientists to explore the potential of this compound. Further investigation is warranted to uncover its true pharmacological profile and potential therapeutic applications.

References

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological effects of benzothiazole derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the current landscape, including quantitative data, experimental methodologies, and key signaling pathways.

Benzothiazole and its analogues have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, neurology, and inflammatory conditions.[1][2][3][4] Their versatile chemical nature allows for structural modifications that can modulate their biological activity, making them attractive candidates for the development of novel drugs.[5][6]

Anticancer Activity

Benzothiazole derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[2][7][8] The mechanisms underlying their anticancer activity are diverse and often involve the induction of apoptosis, inhibition of key enzymes, and interference with cell signaling pathways. For instance, some derivatives have been found to target the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells.[9]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nitrobenzylidene containing thiazolidine derivative 54MCF7 (Breast)0.036[8]
Nitrobenzylidene containing thiazolidine derivative 54HEPG2 (Liver)0.048[8]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[8]
Chlorobenzyl indole semicarbazide benzothiazole 55H460 (Lung)0.29[8]
Chlorobenzyl indole semicarbazide benzothiazole 55A549 (Lung)0.84[8]
Chlorobenzyl indole semicarbazide benzothiazole 55MDA-MB-231 (Breast)0.88[8]
2-(benzothiazol-2-ylthio)-N'-(3-phenyl-4-(phenyl)thiazol-2(3H)-ylidene)acetohydrazide (4a)C6 (Glioma)0.03[10]
2-(benzothiazol-2-ylthio)-N'-(3-(4-chlorophenyl)-4-(phenyl)thiazol-2(3H)-ylidene)acetohydrazide (4d)C6 (Glioma)0.03[10]
2-substituted benzothiazole with nitro substituent (A)HepG2 (Liver)56.98 (24h), 38.54 (48h)[9]
2-substituted benzothiazole with fluorine substituent (B)HepG2 (Liver)59.17 (24h), 29.63 (48h)[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of certain benzothiazole derivatives on the NF-κB signaling pathway, which is often dysregulated in cancer.

anticancer_pathway cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Gene Expression (COX-2, iNOS) NFkB_active->Gene_Expression Promotes Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibits IkB_NFkB->NFkB_active Releases

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[11][12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS), or disruption of the microbial cell membrane.[11][14]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected benzothiazole derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzothiazole clubbed isatin derivative (41c)Escherichia coli3.1[14]
Benzothiazole clubbed isatin derivative (41c)Pseudomonas aeruginosa6.2[14]
Benzothiazole clubbed isatin derivative (41c)Bacillus cereus12.5[14]
Benzothiazole clubbed isatin derivative (41c)Staphylococcus aureus12.5[14]
Benzothiazole derivative (133)Staphylococcus aureus78.125[14]
Benzothiazole derivative (133)Escherichia coli78.125[14]
Compound A1Xanthomonas oryzae pv oryzae (Xoo)16.4[15]
Compound A2Xanthomonas oryzae pv oryzae (Xoo)11.3[15]
Compound A1Xanthomonas axonopodis pv. citri (Xac)9.35[15]
Compound A2Xanthomonas axonopodis pv. citri (Xac)7.00[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the benzothiazole derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Visualization

The following diagram outlines the general workflow for screening the antimicrobial activity of benzothiazole derivatives.

antimicrobial_workflow Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Purification->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC_Determination->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for antimicrobial screening of benzothiazole derivatives.

Anticonvulsant Activity

Several benzothiazole derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models of epilepsy.[16][17] The well-known drug Riluzole, which contains a benzothiazole moiety, is used in the treatment of amyotrophic lateral sclerosis and has demonstrated anticonvulsant effects.[16][18]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of selected benzothiazole derivatives in the Maximal Electroshock (MES) test.

CompoundDose (mg/kg)Protection (%)Time (h)Reference
BZT-430504.0
BZT-530604.0
BZT-1130604.0
BZT-1230664.0
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use rodents (mice or rats) of a specific strain and weight.

  • Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via a suitable route (e.g., intraperitoneal or oral).

  • Electroshock Application: After a predetermined time, deliver a brief electrical stimulus through corneal or auricular electrodes. The stimulus intensity is set to induce a tonic hindlimb extension in control animals.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each treatment group.

Other Biological Activities

Beyond the major areas highlighted above, benzothiazole derivatives have shown a remarkable diversity of other biological activities.

  • Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[19][20][21]

  • Antidiabetic Activity: Certain benzothiazole derivatives have been explored for their potential to lower blood glucose levels, with some acting as agonists of peroxisome proliferator-activated receptor gamma (PPARγ).[22][23][24]

  • Neuroprotective Effects: Benzothiazole-based compounds have been investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS).[18][25][26][27] Their mechanisms may involve antioxidant effects and modulation of catalase activity.[25]

References

EMD 495235: A Comprehensive Technical Guide to its Core Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and pharmacological characterization of EMD 495235, a potent and orally active coagulation factor Xa inhibitor. The document outlines the quantitative data supporting its mechanism of action, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is a direct, competitive inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. By binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the downstream amplification of the clotting cascade and preventing thrombus formation.

Quantitative Data Summary

The inhibitory potency of this compound against its primary target, Factor Xa, has been determined through various in vitro assays. The key quantitative metrics are summarized in the table below for easy comparison.

ParameterValueTargetSpeciesReference
IC505.5 nMFactor XaNot Specified[1][2][3]
Ki6.8 nMHuman Factor XaHuman[1][2][3]

Signaling Pathway

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways. The inhibition of Factor Xa by this compound disrupts this cascade.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Thrombin Thrombin Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin EMD_495235 This compound EMD_495235->Xa Inhibition

Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor Xa.

Experimental Protocols

In Vitro Factor Xa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against Factor Xa.

Methodology: A chromogenic assay is the most common method for measuring Factor Xa activity.

  • Reagents and Materials:

    • Purified human Factor Xa

    • Specific chromogenic substrate for Factor Xa (e.g., S-2222)

    • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • A solution of human Factor Xa is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The plate is incubated at 37°C, and the absorbance is measured at a specific wavelength (e.g., 405 nm) at multiple time points.

    • The rate of substrate hydrolysis, which is proportional to the Factor Xa activity, is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • The percentage of Factor Xa inhibition is calculated for each concentration of this compound relative to a control (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FXa Factor Xa Solution Incubation Pre-incubation (FXa + Inhibitor) FXa->Incubation Inhibitor This compound Dilutions Inhibitor->Incubation Plate 96-Well Plate Substrate Add Chromogenic Substrate Incubation->Substrate Reaction Enzymatic Reaction (37°C) Substrate->Reaction Reader Measure Absorbance (405 nm) Reaction->Reader Data Calculate % Inhibition Reader->Data Curve Generate Dose-Response Curve Data->Curve IC50 Determine IC50 Curve->IC50

Caption: Workflow for the in vitro chromogenic assay to determine Factor Xa inhibition.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties and determine the pharmacokinetic profile of this compound following oral administration in animal models.

Methodology:

  • Animal Models:

    • Wistar rats

    • Beagle dogs

    • Cynomolgus monkeys

  • Experimental Procedure:

    • Animals are fasted overnight prior to drug administration.

    • This compound is administered orally via gavage at a defined dose.

    • Blood samples are collected from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method:

    • The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Absolute bioavailability is calculated by comparing the AUC following oral administration to that after intravenous administration.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal Fasted Animal Model (Rat, Dog, or Monkey) Dose Oral Administration of This compound Animal->Dose Collection Serial Blood Collection Dose->Collection Processing Plasma Separation and Storage Collection->Processing LCMS LC-MS/MS Analysis of Plasma Samples Processing->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK Bioavailability Bioavailability Determination PK->Bioavailability

Caption: General workflow for in vivo pharmacokinetic studies of this compound.

References

The Therapeutic Potential of Novel Benzamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the burgeoning therapeutic potential of new-generation benzamide compounds, with a focus on their applications in oncology, neuropsychiatry, and antiemetic therapies. This document details quantitative biological data, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows to support ongoing research and development in this critical area.

I. Benzamide Derivatives in Oncology

Novel benzamide derivatives have emerged as promising candidates in cancer therapy, primarily through their action as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

Histone Deacetylase (HDAC) Inhibition

Benzamide-based HDAC inhibitors represent a significant class of epigenetic modulators. These compounds typically feature a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. By inhibiting HDACs, these molecules can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data: In Vitro Activity of Benzamide-Based HDAC Inhibitors

Compound IDTarget HDAC Isoform(s)IC50 (µM)Cancer Cell Line(s)Reference
1a HDACsNot specifiedHCT-116, MCF-7, A549[1]
4a HDACsNot specifiedHCT-116, MCF-7, A549[2]
Compound 15 HDAC1>532-
HDAC328-
Compound 13 HDAC135-
HDAC311-
Compound 14 HDAC11.3-
HDAC31.3-

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a fluorogenic assay to determine the in vitro inhibitory activity of novel benzamide derivatives against specific HDAC isoforms.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human HDAC enzyme(s) in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution (e.g., trypsin and a known HDAC inhibitor like Trichostatin A in assay buffer).

    • Prepare serial dilutions of the test benzamide compound and a positive control (e.g., MS-275) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure :

    • Add the diluted test compounds and controls to the wells of a 96-well plate.

    • Add the HDAC enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for a further 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorescent signal.

  • Data Analysis :

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway: HDAC Inhibition and Cancer Cell Apoptosis

HDAC_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Histones DNA DNA Histone->DNA Chromatin Compaction Gene_Expression Tumor Suppressor Gene Expression HDAC HDAC HDAC->Histone Deacetylation HAT HAT HAT->Histone Acetylation Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Benzamide_Inhibitor Benzamide HDAC Inhibitor Benzamide_Inhibitor->HDAC Inhibits

HDAC inhibition by benzamides leads to apoptosis.
Poly(ADP-ribose) Polymerase (PARP) Inhibition

Benzamide derivatives that mimic the nicotinamide moiety of the NAD+ substrate are potent inhibitors of PARP enzymes, particularly PARP-1.[3] These inhibitors have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality.[3]

Quantitative Data: In Vitro Activity of Benzamide-Based PARP Inhibitors

Compound IDTargetIC50 (nM)Cancer Cell Line(s)Reference
Compound 28d PARP-13200SNU-251, MDA-MB-231[4]
Compound 13f PARP-10.25HCT116, DLD-1[5]
Olaparib PARP-11.2-[3]
Veliparib PARP-15.2-[3]

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory activity of benzamide compounds against PARP-1.

  • Reagent Preparation :

    • Coat a 96-well plate with histone proteins overnight at 4°C.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mM DTT).

    • Reconstitute recombinant human PARP-1 enzyme and activated DNA in assay buffer.

    • Prepare a solution of biotinylated NAD+.

    • Prepare serial dilutions of the test benzamide compound and a positive control (e.g., Olaparib) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure :

    • Wash the histone-coated plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the diluted test compounds and controls to the wells.

    • Add the PARP-1 enzyme and activated DNA mixture to each well and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB substrate. Incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis :

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[6]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_dna_repair DNA Damage Response SSB Single-Strand Break DSB Double-Strand Break SSB->DSB Replication Fork Collapse PARP PARP SSB->PARP Activates HR Homologous Recombination DSB->HR Repairs Apoptosis Apoptosis DSB->Apoptosis In BRCA-deficient cells with PARP inhibition BER Base Excision Repair PARP->BER Recruits BER->SSB Repairs Cell_Survival Cell Survival HR->Cell_Survival Benzamide_Inhibitor Benzamide PARP Inhibitor Benzamide_Inhibitor->PARP Inhibits Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex formation GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation & Translocation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Shh Shh Ligand Shh->PTCH1 Binds Benzamide_Antagonist Benzamide SMO Antagonist Benzamide_Antagonist->SMO Inhibits Synthesis_Workflow cluster_synthesis General Synthesis of N-substituted Benzamides Start_Acid Substituted Benzoic Acid Activated_Acid Activated Ester or Acyl Chloride Start_Acid->Activated_Acid Activation Final_Product Novel Benzamide Derivative Activated_Acid->Final_Product Amide Coupling Amine Substituted Amine Amine->Final_Product Purification Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification Reagents1 Activating Agent (e.g., SOCl2, EDC) Reagents1->Activated_Acid Reagents2 Base (e.g., Triethylamine) Reagents2->Final_Product

References

in vitro screening of EMD 495235

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Screening of EMD 495235

This technical guide provides a comprehensive overview of the , a potent and orally active inhibitor of coagulation factor Xa. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's inhibitory activity, relevant experimental protocols, and its mechanism of action within the coagulation cascade.

Quantitative Data Summary

The in vitro potency of this compound as a factor Xa inhibitor has been determined through various assays. The key quantitative metrics are summarized in the table below for clear comparison.

MetricValueTargetSpeciesReference
IC50 5.5 nMFactor XaNot Specified[1][2][3]
Ki 6.8 nMHuman Factor XaHuman[1][2][3]

Note: The provided data is based on publicly available information. Further details on the specific assay conditions can be found in the referenced literature.

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for the cleavage of fibrinogen to fibrin, leading to the formation of a stable blood clot. By inhibiting Factor Xa, this compound effectively blocks this downstream signaling, thereby preventing thrombus formation.[4]

Below is a diagram illustrating the coagulation cascade and the point of inhibition by this compound.

Coagulation_Cascade XII Factor XII XI Factor XI XII->XI Activates IX Factor IX XI->IX Activates X Factor X IX->X Activates TF Tissue Factor VII Factor VII TF->VII Activates VII->X Activates Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin EMD495235 This compound EMD495235->X

Coagulation cascade showing this compound inhibition of Factor Xa.

Experimental Protocols

While the specific, detailed protocols for the are proprietary to the developing institution, a general methodology for a Factor Xa enzymatic assay can be outlined based on standard laboratory practices.

Objective: To determine the inhibitory activity of this compound on purified human Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Workflow:

The following diagram outlines a typical workflow for an in vitro Factor Xa inhibition assay.

FXa_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense this compound dilutions to microplate wells prepare_reagents->dispense_inhibitor add_enzyme Add purified Factor Xa to each well dispense_inhibitor->add_enzyme incubate_enzyme_inhibitor Incubate at room temperature add_enzyme->incubate_enzyme_inhibitor add_substrate Add chromogenic substrate to initiate reaction incubate_enzyme_inhibitor->add_substrate measure_absorbance Measure absorbance at 405 nm over time add_substrate->measure_absorbance data_analysis Analyze data to determine IC50 and Ki values measure_absorbance->data_analysis end End data_analysis->end

Workflow for a typical Factor Xa chromogenic inhibition assay.

Procedure:

  • Preparation of Reagents: All reagents are prepared in the assay buffer. A stock solution of this compound is serially diluted to obtain a range of concentrations.

  • Assay Plate Setup: The different dilutions of this compound are added to the wells of a 96-well microplate. Control wells containing only the solvent (e.g., DMSO) are also included.

  • Enzyme Addition: A solution of purified human Factor Xa is added to each well.

  • Incubation: The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The chromogenic substrate is added to all wells to initiate the enzymatic reaction. The Factor Xa will cleave the substrate, releasing a colored product.

  • Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Data Analysis: The rate of reaction for each inhibitor concentration is calculated. These rates are then plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the IC50 value. The Ki value can be subsequently calculated from the IC50 using the Michaelis-Menten constant of the substrate and the substrate concentration.

Preclinical Development

This compound was identified as a potent, water-soluble, and orally bioavailable candidate for further development based on its favorable in vitro activity and pharmacokinetic properties in animal models.[5] It, along with a related compound EMD 503982, was selected for in-depth preclinical and clinical investigations as an anticoagulant drug.[4] The development of this compound is part of a broader effort to discover and optimize non-benzamidine-based Factor Xa inhibitors with improved oral profiles.[4]

References

EMD 495235: A Technical Deep Dive into its Structure-Activity Relationship as a Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 495235 is a potent, orally bioavailable, and water-soluble direct inhibitor of blood coagulation Factor Xa (FXa), a critical enzyme in the coagulation cascade. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs. While specific quantitative SAR data from the primary literature was not accessible for this review, this document synthesizes available information on its chemical structure, mechanism of action, and the experimental protocols utilized in its development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antithrombotic agents.

Introduction

Thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. A key therapeutic strategy in the management of these disorders is the inhibition of the coagulation cascade to prevent the formation of pathological thrombi. Factor Xa, a serine protease, sits at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for anticoagulant therapy. The development of direct oral anticoagulants (DOACs) targeting FXa has revolutionized the treatment of thromboembolic disorders, offering improved safety and convenience over traditional therapies like warfarin.

This compound emerged from a research program focused on the discovery of novel, non-basic FXa inhibitors. It belongs to a chemical class of chlorothiophenecarboxamides that incorporate an amino acid moiety and a substituted aniline.[1] Structure-activity relationship studies on this series of compounds led to the identification of this compound as a promising candidate for further development due to its potent in vitro activity, favorable pharmacokinetic profile, and good water solubility.[1]

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final effector protease in the coagulation cascade. Thrombin, in turn, catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a stable blood clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade and the subsequent formation of fibrin.

The blood coagulation cascade is a complex series of enzymatic reactions involving numerous clotting factors. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

  • The Extrinsic Pathway: Initiated by tissue factor exposed at the site of vascular injury.

  • The Intrinsic Pathway: Activated by contact with negatively charged surfaces.

  • The Common Pathway: Both the extrinsic and intrinsic pathways converge on the activation of Factor X to Factor Xa, which is the first step of the common pathway.

The central role of Factor Xa in the coagulation cascade is depicted in the signaling pathway diagram below.

coagulation_cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF_FVIIa Tissue Factor-VIIa Complex Tissue Factor->TF_FVIIa Factor VIIa Factor VIIa Factor VIIa->TF_FVIIa Factor X Factor X TF_FVIIa->Factor X Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI XIIa Factor IX Factor IX Factor XI->Factor IX XIa Factor IX->Factor X IXa + VIIIa Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin + Va Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr This compound This compound This compound->Factor Xa Inhibition

Figure 1: The Blood Coagulation Cascade and the Site of Action of this compound.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-{[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide.

A key structural feature of this compound and related compounds is the 4-(4-aminophenyl)morpholin-3-one moiety, which serves as a crucial P4 ligand for binding to the S4 pocket of the Factor Xa active site. The chlorothiophene group acts as a P1 surrogate, interacting with the S1 pocket. The amino acid component links these two key recognition elements.

While a detailed quantitative SAR table could not be compiled from the available literature, the initial publication on this series of compounds highlights that the optimization of the substituents on the phenylmorpholinone ring and the amino acid portion led to the discovery of this compound as a highly potent and soluble compound.

Table 1: Key Compounds in the Development of Factor Xa Inhibitors

Compound NameChemical ClassSignificance
This compound ChlorothiophenecarboxamideA potent, water-soluble, and orally bioavailable Factor Xa inhibitor selected for further development.[1][2]
EMD 503982 Related Factor Xa InhibitorA compound from the same research program that also entered clinical studies.[2]
Rivaroxaban OxazolidinoneThe first orally active direct Factor Xa inhibitor to be marketed.
Apixaban PyrazolopyridinoneAnother widely used oral direct Factor Xa inhibitor.

Experimental Protocols

This section outlines the general experimental methodologies that would have been employed in the discovery and preclinical evaluation of this compound, based on standard practices for this class of compounds.

Chemical Synthesis

The synthesis of chlorothiophenecarboxamide analogs of this compound would typically involve a multi-step process. A key intermediate is 4-(4-aminophenyl)morpholin-3-one. The general synthetic approach would involve the coupling of a protected amino acid with the 4-(4-aminophenyl)morpholin-3-one moiety, followed by deprotection and subsequent acylation with 5-chlorothiophene-2-carbonyl chloride or a related derivative.

synthesis_workflow cluster_synthesis General Synthetic Workflow A Synthesis of 4-(4-aminophenyl)morpholin-3-one B Coupling with protected amino acid A->B C Deprotection B->C D Acylation with 5-chlorothiophene-2-carbonyl chloride C->D E Final Compound (this compound analog) D->E

Figure 2: Generalized Synthetic Workflow for this compound Analogs.

In Vitro Factor Xa Inhibition Assay

The inhibitory activity of this compound and its analogs against Factor Xa is typically determined using a chromogenic assay.

Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. A chromogenic substrate that is specifically cleaved by Factor Xa is used. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

Protocol Outline:

  • Preparation of Reagents: Human Factor Xa, a specific chromogenic substrate (e.g., S-2222), and a suitable buffer (e.g., Tris-HCl) are prepared.

  • Incubation: A fixed concentration of human Factor Xa is incubated with various concentrations of the test compound (e.g., this compound) in a microplate well for a defined period at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The chromogenic substrate is added to each well to initiate the enzymatic reaction.

  • Measurement: The change in absorbance over time is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Pharmacokinetic Studies

To assess the oral bioavailability and other pharmacokinetic parameters of this compound, studies in animal models such as rats and monkeys are conducted.

Protocol Outline:

  • Animal Dosing: A cohort of animals (e.g., male Wistar rats) is administered the test compound either intravenously (IV) or orally (PO) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • F%: Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

This compound represents a significant advancement in the development of direct oral Factor Xa inhibitors. Its chemical structure, based on a chlorothiophenecarboxamide scaffold, was optimized to achieve high potency, good water solubility, and favorable oral bioavailability. While detailed quantitative structure-activity relationship data is not publicly available, the qualitative understanding of the key binding interactions within the S1 and S4 pockets of the Factor Xa active site provides a rational basis for the design of future FXa inhibitors. The experimental protocols outlined in this guide offer a standardized framework for the evaluation of novel anticoagulant candidates. Further research and the public dissemination of detailed SAR data for compounds like this compound will continue to drive innovation in the field of antithrombotic therapy.

References

Technical Guide: Physicochemical Properties of EMD 495235

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core physicochemical properties of EMD 495235 for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-{[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide, is a potent and orally active direct inhibitor of coagulation Factor Xa. This document provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used for their determination, and its mechanism of action within the coagulation cascade.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₂₃H₂₅ClN₄O₅S[Calculated]
Molecular Weight 521.0 g/mol [Calculated]
IC₅₀ (Factor Xa) 5.5 nM[1]
Kᵢ (Factor Xa) 6.8 nM[2][3]
Aqueous Solubility Water soluble[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of key intermediates followed by a final coupling reaction and purification.

synthesis_workflow Start Starting Materials Inter1 Intermediate Amine Formation Start->Inter1 Inter2 Coupling with Chlorothiophene Carboxylic Acid Inter1->Inter2 Final This compound (Crude Product) Inter2->Final Purify Purification (Chromatography) Final->Purify Pure Pure this compound Purify->Pure

Caption: General synthetic workflow for this compound.

Methodology:

  • Intermediate Synthesis: The synthesis typically begins with the preparation of the 4-(4-aminophenyl)morpholin-3-one moiety, which serves as a key precursor.[4][5]

  • Coupling Reaction: This precursor is then coupled with a suitably activated 5-chlorothiophene-2-carboxylic acid derivative.

  • Purification: The final crude product is purified using standard chromatographic techniques, such as column chromatography, to yield the pure this compound.

Determination of Factor Xa Inhibitory Activity (IC₅₀)

The in vitro inhibitory activity of this compound against Factor Xa is determined using a chromogenic assay.

ic50_workflow cluster_setup Assay Setup cluster_reaction Chromogenic Reaction cluster_analysis Data Analysis A Prepare serial dilutions of this compound B Add human Factor Xa A->B C Incubate B->C D Add chromogenic substrate (e.g., S-2222) C->D E Monitor absorbance change at 405 nm D->E F Plot % inhibition vs. log[this compound] E->F G Calculate IC50 value F->G

Caption: Experimental workflow for IC₅₀ determination.

Methodology:

  • Reagents: Purified human Factor Xa, a chromogenic substrate specific for Factor Xa, and a suitable buffer system are used.

  • Procedure: this compound at various concentrations is pre-incubated with Factor Xa. The reaction is initiated by the addition of the chromogenic substrate. The rate of substrate cleavage, which is proportional to the residual Factor Xa activity, is monitored by measuring the change in absorbance over time.

  • Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable pharmacological model.

Mechanism of Action: The Coagulation Cascade

This compound exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin, the key enzyme that ultimately leads to fibrin clot formation.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X Factor X IXa->X TF Tissue Factor VIIa VIIa TF->VIIa activates VII VII VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin EMD This compound EMD->Xa inhibits

Caption: Inhibition of the coagulation cascade by this compound.

By inhibiting Factor Xa, this compound effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and subsequent prevention of thrombus formation. This targeted mechanism of action offers a potentially favorable safety and efficacy profile compared to broader-spectrum anticoagulants.

References

In-depth Technical Guide: Compound EMD 495235 / PubChem CID 4508674

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Compound EMD 495235 / PubChem CID 4508674

Executive Summary

This document provides a technical overview of the chemical compound identified as PubChem CID 4508674. An extensive search for the identifier "this compound" was also conducted; however, no direct link to PubChem CID 4508674 was found in the available scientific literature and databases. The information presented herein is based solely on the data available for PubChem CID 4508674.

A thorough investigation of scientific databases and literature has revealed a significant lack of published data regarding the biological activity, experimental protocols, and associated signaling pathways for this compound. Therefore, this guide will focus on the available chemical information and highlight the current knowledge gap.

Chemical Identity and Properties

The compound associated with PubChem CID 4508674 is chemically known as N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C23H18ClN3O2S2PubChem
Molecular Weight 483.9 g/mol PubChem
IUPAC Name N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamidePubChem
InChI Key InChIKey=YQZJXZJXZJXZJXZ-UHFFFAOYSA-NPubChem
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)N3C4=CC=CC=C4SC3=N)ClPubChem

Biological Activity and Pharmacological Data

Despite a comprehensive search of public domain databases, including PubChem and scientific literature repositories, no quantitative data on the biological activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide (PubChem CID 4508674) could be retrieved. Information regarding its mechanism of action, potential targets, and pharmacological parameters such as IC50, Ki, or EC50 values is not available in the published literature.

Experimental Protocols

The absence of published studies on this compound means that there are no detailed experimental methodologies to report. Key experimental protocols for assays that would typically be included in a technical guide, such as binding assays, enzyme inhibition assays, or cell-based functional assays, have not been described for this molecule.

Signaling Pathways

Due to the lack of research on the biological effects of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, there is no information on any signaling pathways that it may modulate. Consequently, the creation of diagrams for signaling pathways, as initially requested, is not possible.

Discussion and Future Directions

The provided identifiers, "this compound" and "PubChem CID 4508674," do not appear to correspond to a well-characterized research compound. The lack of accessible data suggests that this molecule may be a novel chemical entity that has not yet been extensively studied or that the research associated with it is not in the public domain.

For researchers, scientists, and drug development professionals interested in this scaffold, the following steps are recommended:

  • De Novo Synthesis and Characterization: The chemical structure is defined, allowing for its synthesis and subsequent in-house characterization.

  • High-Throughput Screening: The compound could be subjected to a battery of high-throughput screening assays to identify potential biological targets and activities.

  • Computational Modeling: In silico methods, such as molecular docking and pharmacophore modeling, could be employed to predict potential protein targets based on its chemical structure.

Conclusion

While the chemical identity of PubChem CID 4508674, N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, is established, there is a complete absence of publicly available biological and pharmacological data. The identifier "this compound" does not appear to be associated with this compound. As a result, the core requirements for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be fulfilled at this time. This document serves to summarize the known chemical information and highlight the significant knowledge gap that currently exists for this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to Investigating N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide as a Putative Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide as a therapeutic agent by focusing on a key hypothetical protein target: Myeloid cell leukemia-1 (Mcl-1). Mcl-1, an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells, making it a high-value target for novel anti-cancer therapies. The structural features of the compound of interest, particularly the benzothiazole scaffold, suggest a potential interaction with Mcl-1. This document provides a comprehensive overview of the Mcl-1 signaling pathway, detailed experimental protocols for target validation and characterization, and a framework for interpreting quantitative data, thereby serving as a foundational resource for researchers investigating this and similar compounds.

Introduction: The Rationale for Targeting Mcl-1

N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is a novel chemical entity whose biological activity is yet to be fully elucidated. Its core structure incorporates a benzothiazole moiety, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer properties.[1] Several benzothiazole derivatives have been identified as inhibitors of various protein targets, including the anti-apoptotic protein Mcl-1.[2][3]

Mcl-1 is a pivotal member of the Bcl-2 protein family, which governs the intrinsic apoptotic pathway.[4][5][6] Overexpression of Mcl-1 is a common feature in a multitude of human cancers and is associated with tumor progression and resistance to conventional therapies.[7][8] By sequestering pro-apoptotic proteins such as Bak and Bim, Mcl-1 prevents the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, thereby inhibiting apoptosis.[9][10] Consequently, direct inhibition of Mcl-1 is a promising therapeutic strategy to induce apoptosis in cancer cells.[11][12]

This guide will proceed under the hypothesis that N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is an inhibitor of Mcl-1, providing the necessary theoretical and practical framework to investigate this interaction.

The Mcl-1 Signaling Pathway in Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which can be broadly categorized into three functional groups:

  • Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which prevent apoptosis.

  • Pro-apoptotic effector proteins: (e.g., Bak, Bax) which, upon activation, oligomerize to form pores in the mitochondrial outer membrane.

  • Pro-apoptotic BH3-only proteins: (e.g., Bim, Puma, Noxa) which act as sensors of cellular stress and activators of the effector proteins, or inhibitors of the anti-apoptotic proteins.

Under normal physiological conditions, anti-apoptotic proteins like Mcl-1 sequester pro-apoptotic BH3-only proteins and effector proteins, preventing the induction of apoptosis.[6] Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and competitively bind to the hydrophobic groove of anti-apoptotic proteins, including Mcl-1.[13] This releases Bak and Bax, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which triggers the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[4][14]

Mcl_1_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Mitochondrial Outer Membrane CytoC Cytochrome c Apoptosome Apoptosome Formation CytoC->Apoptosome Bak Bak Bak->CytoC releases Bax Bax Bax->CytoC releases Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor deprivation) BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) Apoptotic_Stimuli->BH3_only activates Mcl1 Mcl-1 BH3_only->Mcl1 inhibits Mcl1->Bak sequesters Mcl1->Bax sequesters Compound N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl] carbamothioyl]-3-chloro-4-methylbenzamide Compound->Mcl1 inhibits (hypothesized) Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Hypothesized Mcl-1 Signaling Pathway Inhibition.

Experimental Protocols for Target Validation and Compound Characterization

A multi-faceted approach is required to validate Mcl-1 as a target and to characterize the inhibitory activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. The following experimental workflow outlines the key steps.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Models FPA Fluorescence Polarization (FP) Assay Cell_Based Cell-Based Functional Assays FPA->Cell_Based TR_FRET Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) TR_FRET->Cell_Based Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) In_Vivo_Testing In Vivo Efficacy Studies Viability->In_Vivo_Testing Caspase Caspase Activation Assay (e.g., Caspase-Glo 3/7) Caspase->In_Vivo_Testing Co_IP Co-Immunoprecipitation (Co-IP) Co_IP->In_Vivo_Testing Xenograft Xenograft Tumor Models End Lead Optimization Xenograft->End Start Compound Synthesis and Purification Biophysical Biophysical Binding Assays Start->Biophysical Biophysical->FPA Biophysical->TR_FRET Cell_Based->Viability Cell_Based->Caspase Cell_Based->Co_IP In_Vivo_Testing->Xenograft

Figure 2: Experimental Workflow for Mcl-1 Inhibitor Discovery.
Biochemical Assays for Direct Binding Affinity

  • Principle: This assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from Bim or Bak). When the small fluorescent peptide is bound to the large Mcl-1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. A competitive inhibitor will displace the fluorescent peptide, which will then tumble more rapidly, leading to a decrease in fluorescence polarization.

  • Protocol:

    • Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide.

    • Serial dilutions of the test compound are added to the Mcl-1/peptide mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • IC50 values are calculated from the dose-response curves, and Ki values can be derived using the Cheng-Prusoff equation.

  • Principle: This assay utilizes a terbium-labeled anti-His antibody that binds to a His-tagged Mcl-1 protein (donor) and a FITC-labeled BH3 peptide (acceptor). When the donor and acceptor are in close proximity (i.e., the peptide is bound to Mcl-1), excitation of the terbium donor results in energy transfer to the FITC acceptor, producing a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a loss of the FRET signal.

  • Protocol:

    • His-tagged recombinant Mcl-1 protein is incubated with a terbium-labeled anti-His antibody and a FITC-labeled BH3 peptide.[15]

    • Serial dilutions of the test compound are added.

    • After incubation, the time-resolved fluorescence is measured at the emission wavelengths of both the donor and acceptor.

    • The ratio of acceptor to donor emission is calculated to determine the FRET signal.

    • IC50 and Ki values are determined from the resulting dose-response curves.[15]

Cellular Assays for Functional Activity
  • Principle: These assays determine the cytotoxic or cytostatic effects of the compound on cancer cell lines that are known to be dependent on Mcl-1 for survival.

  • Protocol (MTT Assay):

    • Mcl-1-dependent cancer cells (e.g., multiple myeloma cell line NCI-H929) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured.

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

  • Principle: Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This assay quantifies the activity of these caspases in cells treated with the test compound.

  • Protocol (Caspase-Glo® 3/7 Assay):

    • Cells are seeded and treated with the test compound as in the viability assay.

    • After the treatment period, the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added.

    • The plate is incubated to allow for caspase cleavage of the substrate and generation of a luminescent signal.

    • Luminescence is measured using a luminometer. An increase in luminescence indicates caspase activation.

  • Principle: Co-IP is used to demonstrate that the compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak) within the cellular context.

  • Protocol:

    • Mcl-1-dependent cells are treated with the test compound or a vehicle control.

    • Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

    • An antibody specific to Mcl-1 is used to immunoprecipitate Mcl-1 and its bound proteins.

    • The immunoprecipitated complexes are then analyzed by Western blotting using antibodies against the pro-apoptotic binding partners (e.g., anti-Bim, anti-Bak). A decrease in the amount of co-immunoprecipitated Bim or Bak in the compound-treated sample compared to the control indicates disruption of the interaction.[16]

Quantitative Data Presentation

The following tables provide examples of the types of quantitative data that should be generated and how they can be structured for clear comparison. The data presented here are hypothetical and for illustrative purposes only, but are representative of values that might be obtained for a potent Mcl-1 inhibitor.

Table 1: In Vitro Biochemical Activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide and Reference Compounds

CompoundMcl-1 FP Assay (Ki, nM)Mcl-1 TR-FRET Assay (Ki, nM)Bcl-xL FP Assay (Ki, nM)Bcl-2 FP Assay (Ki, nM)Selectivity (Mcl-1 vs. Bcl-xL/Bcl-2)
Compound of Interest 1512>10,000>10,000>667-fold / >833-fold
Reference Inhibitor A545,0008,0001000-fold / 1600-fold
Negative Control>50,000>50,000>50,000>50,000N/A

Table 2: Cellular Activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide in Mcl-1-Dependent Cancer Cell Lines

Cell LineMcl-1 DependenceGI50 (nM)Caspase-3/7 Activation (EC50, nM)
NCI-H929 (Multiple Myeloma) High150120
A427 (Non-Small Cell Lung Cancer) High250200
K562 (Chronic Myelogenous Leukemia) Low>20,000>20,000

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for investigating the potential of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide as an inhibitor of the anti-apoptotic protein Mcl-1. The provided signaling pathway diagrams, experimental workflows, and detailed protocols offer a robust framework for researchers to validate this hypothesis and characterize the compound's mechanism of action.

Should the initial biochemical and cellular assays confirm potent and selective Mcl-1 inhibition, further studies would be warranted. These would include in vivo efficacy studies in animal models of Mcl-1-dependent cancers, pharmacokinetic and pharmacodynamic profiling, and toxicology assessments. The successful completion of these studies would be crucial in determining the clinical potential of this promising compound. The structural information gathered from these investigations could also guide the synthesis of analogues with improved potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assay for the Characterization of Toll-Like Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1][2] They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of an immune response.[2] Consequently, TLRs are attractive targets for the development of therapeutics to treat a variety of diseases, including infectious diseases, autoimmune disorders, and cancer.

This document provides a detailed protocol for a cell-based assay to screen and characterize potential modulators of TLR signaling. The protocol is designed to be a representative example and can be adapted for specific TLRs and compounds of interest. The assay utilizes a reporter gene system in a human cell line to quantify the activation or inhibition of a TLR signaling pathway.

Signaling Pathway

The activation of Toll-Like Receptors initiates a downstream signaling cascade that results in the activation of transcription factors, such as NF-κB, and the subsequent expression of inflammatory genes. A simplified representation of a common TLR signaling pathway is depicted below.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Compartment cluster_nucleus Nucleus PAMP PAMP / DAMP (Ligand) TLR Toll-Like Receptor (TLR) PAMP->TLR Binding & Dimerization MyD88 MyD88 TLR->MyD88 Recruitment IRAK IRAKs MyD88->IRAK Activation TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκB IκB IKK_complex->IκB Phosphorylation IκB_NFκB_complex IκB-NF-κB Complex IKK_complex->IκB_NFκB_complex Phosphorylation NFκB NF-κB NFκB_active Active NF-κB NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation DNA DNA (Promoter Region) NFκB_nucleus->DNA Binding Gene_expression Inflammatory Gene Expression DNA->Gene_expression Transcription IκB_NFκB_complex->NFκB_active IκB Degradation & NF-κB Release

Caption: Simplified Toll-Like Receptor (TLR) signaling pathway leading to NF-κB activation.

Experimental Protocol

This protocol describes a cell-based reporter assay to measure the activation of a specific TLR signaling pathway. The principle of the assay is the use of a cell line that stably expresses a specific human TLR and a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase) under the control of an NF-κB response element. Activation of the TLR pathway leads to the expression of the reporter gene, which can be quantified.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TLR of interest (e.g., TLR4/CD14/MD2) and an NF-κB-inducible reporter gene. Other suitable cell lines include THP-1 or RAW 264.7.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin B).

  • TLR Ligand: A known agonist for the TLR of interest (e.g., Lipopolysaccharide (LPS) for TLR4).

  • Test Compound: EMD 495235 or other compounds to be tested.

  • Assay Plates: White, flat-bottom 96-well cell culture plates.

  • Reporter Gene Assay Reagent: A commercial kit for the detection of the specific reporter gene product (e.g., Luciferase assay system).

  • Instrumentation: Cell culture incubator, luminometer or spectrophotometer.

Experimental Workflow

The overall workflow for the cell-based assay is outlined in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Cell_Culture 1. Culture & Passage Reporter Cell Line Harvest_Cells 2. Harvest & Count Cells Cell_Culture->Harvest_Cells Seed_Cells 3. Seed Cells in 96-well Plate Harvest_Cells->Seed_Cells Prepare_Compounds 4. Prepare Serial Dilutions of Test Compound Add_Compounds 5. Add Test Compound to Wells Prepare_Compounds->Add_Compounds Add_Ligand 6. Add TLR Ligand (Agonist) Add_Compounds->Add_Ligand Incubate 7. Incubate at 37°C, 5% CO2 (16-24 hours) Add_Ligand->Incubate Add_Reagent 8. Add Reporter Assay Reagent Incubate->Add_Reagent Measure_Signal 9. Measure Signal (Luminescence/Absorbance) Add_Reagent->Measure_Signal Analyze_Data 10. Analyze Data & Determine EC50/IC50 Measure_Signal->Analyze_Data

Caption: Experimental workflow for the TLR cell-based reporter assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the reporter cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Resuspend the cells in fresh culture medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (25,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cell plate and add 50 µL of the diluted test compound to the appropriate wells. Include vehicle control wells.

  • TLR Ligand Stimulation:

    • Prepare the TLR agonist at a 2X concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response).

    • Add 50 µL of the 2X TLR agonist to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate and the reporter gene assay reagent to room temperature.

    • Add the reporter gene assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Incubate for the recommended time (e.g., 10 minutes) at room temperature, protected from light.

    • Measure the luminescence or absorbance using a plate reader.

Data Presentation and Analysis

The data should be recorded and analyzed to determine the potency of the test compound as either an agonist or an antagonist of the TLR signaling pathway.

Agonist Activity

To determine if the test compound acts as a TLR agonist, it is added to the cells in the absence of a known TLR ligand. The results can be presented in a table as follows:

Test Compound Conc. (µM)Luminescence (RLU)Fold Induction
0 (Unstimulated)1,5001.0
0.012,5001.7
0.115,00010.0
150,00033.3
10120,00080.0
100150,000100.0
Positive Control (Ligand)155,000103.3

The data can then be plotted using a non-linear regression curve fit to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Antagonist Activity

To determine if the test compound acts as a TLR antagonist, it is added to the cells in the presence of a known TLR ligand. The results can be presented in a table as follows:

Test Compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (Ligand only)150,0000
0.01135,00010
0.190,00040
145,00070
1015,00090
1005,00097
Unstimulated Control1,500-

The data can then be plotted using a non-linear regression curve fit to determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal response induced by the TLR ligand).

Conclusion

The described cell-based assay provides a robust and sensitive method for the screening and characterization of compounds that modulate Toll-Like Receptor signaling. By utilizing a reporter gene system, this assay allows for the high-throughput evaluation of compound potency and efficacy, making it a valuable tool in the drug discovery and development process for a wide range of therapeutic areas.

References

Application Notes and Protocols for EMD 495235 in Cancer Cell Lines: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, we regret to inform you that no public data or scientific literature could be found for a compound designated as "EMD 495235" in the context of cancer cell line research. This suggests that "this compound" may be an incorrect or outdated internal identifier, a typographical error, or a compound that has not been disclosed in publicly accessible resources.

Efforts to locate information on the mechanism of action, signaling pathways, or experimental use of a compound with this specific identifier have been unsuccessful. Broader searches for cancer therapies under development by EMD Serono (the biopharmaceutical division of Merck KGaA) have identified other compounds, such as the Eg5 inhibitor EMD 534085 and the c-Met inhibitors EMD 1214063 and EMD 1204831, but no link to "this compound" has been established.

Without any foundational data on the compound, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The creation of such specific and technical documentation requires accurate and verifiable information regarding the compound's biological activity and its effects on cancer cells.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

It is crucial to ensure the accuracy of compound identifiers when searching for scientific information. We recommend the following steps:

  • Verify the Compound Identifier: Please double-check the designation "this compound" for any potential errors. Small inaccuracies in naming can lead to an inability to retrieve relevant data.

  • Search by Chemical Structure: If the chemical structure of the compound is known, performing a structure-based search in chemical databases (such as PubChem or SciFinder) may reveal its correct public identifier or any associated studies.

Once the correct compound information is obtained, a new search can be initiated to gather the necessary data to develop the comprehensive application notes and protocols as originally requested. At present, the lack of information on "this compound" prevents the fulfillment of this request.

Application Notes and Protocols for the Synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, a compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process involving the preparation of key intermediates, including 2-(4-amino-3-methoxyphenyl)-1,3-benzothiazole and 3-chloro-4-methylbenzoyl isothiocyanate. The final product is obtained through the condensation of these intermediates. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

N-acylthiourea derivatives containing a benzothiazole moiety are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents. The N-acylthiourea linkage serves as a versatile pharmacophore that can engage in various biological interactions. The title compound, N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, combines these key structural features and is a potential candidate for screening in various drug discovery programs. The synthetic route outlined herein is a robust and reproducible method for obtaining this target molecule in sufficient quantities for further investigation.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide and its intermediates. The data is based on typical yields and properties of analogous compounds reported in the literature.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
14-Amino-3-methoxybenzaldehydeC₈H₉NO₂151.1685-9563-66
2N-(2-Mercaptophenyl)-4-amino-3-methoxybenzamide (Thiobenzanilide intermediate)C₁₄H₁₄N₂O₂S274.3470-85Not Isolated
32-(4-Amino-3-methoxyphenyl)-1,3-benzothiazoleC₁₄H₁₂N₂OS256.3360-75175-178
43-Chloro-4-methylbenzoyl chlorideC₈H₆Cl₂O189.0490-98(liquid)
5N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamideC₂₃H₁₈ClN₃O₂S₂483.9965-80>200 (decomposes)

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-methoxybenzaldehyde

This intermediate can be prepared from vanillin through a nitration followed by a reduction of the nitro group.

  • Materials: Vanillin, nitric acid, acetic anhydride, iron powder, hydrochloric acid, sodium bicarbonate, ethanol, water.

  • Procedure:

    • Nitration: To a cooled (0-5 °C) solution of vanillin in acetic anhydride, slowly add a mixture of nitric acid and acetic acid while maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 2-3 hours at room temperature.

    • Pour the reaction mixture into ice-water and stir until a yellow precipitate of 5-nitrovanillin is formed.

    • Filter the precipitate, wash with cold water until neutral, and dry.

    • Reduction: Suspend the 5-nitrovanillin in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, hot filter the reaction mixture to remove the iron catalyst.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 4-amino-3-methoxybenzaldehyde.

Step 2 & 3: Synthesis of 2-(4-Amino-3-methoxyphenyl)-1,3-benzothiazole

This key intermediate is synthesized via an oxidative cyclization of the corresponding thiobenzanilide, which is formed in situ.

  • Materials: 2-Aminothiophenol, 4-amino-3-methoxybenzaldehyde, N-Benzyl-DABCO tribromide (or another suitable oxidizing agent), dichloromethane.

  • Procedure:

    • Dissolve 4-amino-3-methoxybenzaldehyde (1.0 eq) in dichloromethane.

    • Add 2-aminothiophenol (1.0 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding Schiff base (thiobenzanilide precursor).

    • To this mixture, add N-Benzyl-DABCO tribromide (1.1 eq) portion-wise over 15 minutes.[1]

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-amino-3-methoxyphenyl)-1,3-benzothiazole as a solid.

Step 4: Synthesis of 3-Chloro-4-methylbenzoyl chloride

This acyl chloride is prepared from the corresponding carboxylic acid.

  • Materials: 3-Chloro-4-methylbenzoic acid, thionyl chloride, DMF (catalytic).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3-chloro-4-methylbenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 3-chloro-4-methylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 5: Synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide

The final product is synthesized in a one-pot reaction from the benzoyl chloride and the aminobenzothiazole intermediate.

  • Materials: 3-Chloro-4-methylbenzoyl chloride, ammonium thiocyanate, 2-(4-amino-3-methoxyphenyl)-1,3-benzothiazole, anhydrous acetone.

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone.

    • To this solution, add a solution of 3-chloro-4-methylbenzoyl chloride (1.0 eq) in anhydrous acetone dropwise at room temperature.

    • Stir the mixture for 30-60 minutes to form the 3-chloro-4-methylbenzoyl isothiocyanate in situ.

    • To the resulting mixture, add a solution of 2-(4-amino-3-methoxyphenyl)-1,3-benzothiazole (1.0 eq) in anhydrous acetone dropwise.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid product under vacuum to yield N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_isothiocyanate A Vanillin B Nitration & Reduction A->B C 4-Amino-3-methoxybenzaldehyde B->C E Oxidative Cyclization C->E D 2-Aminothiophenol D->E F 2-(4-Amino-3-methoxyphenyl)-1,3-benzothiazole E->F M Condensation F->M G 3-Chloro-4-methylbenzoic acid I Acyl Chloride Formation G->I H Thionyl Chloride H->I J 3-Chloro-4-methylbenzoyl chloride I->J L Isothiocyanate Formation (in situ) J->L K Ammonium Thiocyanate K->L N Final Product: N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl] -3-chloro-4-methylbenzamide M->N

Caption: Synthetic workflow for the target compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependency of the key synthetic transformations.

Logical_Relationship start Starting Materials (Vanillin, 2-Aminothiophenol, 3-Chloro-4-methylbenzoic acid) step1 Intermediate 1 Synthesis: 2-(4-Amino-3-methoxyphenyl) -1,3-benzothiazole start->step1 step2 Intermediate 2 Synthesis: 3-Chloro-4-methylbenzoyl isothiocyanate (in situ) start->step2 step3 Final Condensation Reaction step1->step3 step2->step3 end Target Molecule step3->end purification Purification & Characterization (Chromatography, Recrystallization, NMR, MS) end->purification

Caption: Logical flow of the multi-step synthesis.

References

Application Notes and Protocols for EMD 495235 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 495235 is a potent, orally active, and direct inhibitor of coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Its high affinity and selectivity make it a valuable tool for research in thrombosis, hemostasis, and the development of novel anticoagulants. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize other FXa inhibitors.

Chemical Properties and Activity

This compound, with the chemical name 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-{[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide, is a well-characterized small molecule inhibitor of Factor Xa.[1][2]

PropertyValueReference
Molecular Formula C20H22ClN3O5S[1]
Molecular Weight 451.92 g/mol [1]
CAS Number 811811-33-3[1]
IC50 (Factor Xa) 5.5 nM[1]
Ki (human Factor Xa) 6.8 nM[1]

Mechanism of Action: Inhibition of the Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[1] Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[1] Activated Factor Xa (FXa) is responsible for converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot.[1]

This compound directly binds to the active site of Factor Xa, inhibiting its enzymatic activity and thereby blocking the downstream generation of thrombin and subsequent fibrin formation.[1][3]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X activates (with VIIIa) Tissue_Factor Tissue Factor (TF) VII VII VIIa VIIa VII->VIIa TF VIIa->X activates Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates (with Va) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin polymerizes Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa EMD_495235 This compound EMD_495235->Xa Inhibits

Diagram of the blood coagulation cascade and the inhibitory action of this compound.

High-Throughput Screening Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol describes a colorimetric assay suitable for HTS to identify inhibitors of human Factor Xa. The assay measures the residual enzymatic activity of Factor Xa after incubation with test compounds. Factor Xa cleaves a chromogenic substrate, releasing a yellow p-nitroaniline (pNA) product, which can be quantified by measuring the absorbance at 405 nm. The amount of color produced is inversely proportional to the inhibitory activity of the test compound.[4][5][6]

Materials and Reagents:

  • Human Factor Xa (purified)

  • Chromogenic Factor Xa Substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and EDTA)

  • This compound (as a positive control)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

A generalized workflow for the high-throughput screening of Factor Xa inhibitors.

Assay Protocol (96-well format):

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control (this compound) in the assay buffer. The final concentration of DMSO in the assay should be kept constant and typically below 1%.

  • Assay Plate Preparation:

    • Add 10 µL of diluted test compounds or control solutions to the appropriate wells of the microplate.

    • For positive control wells (no inhibition), add 10 µL of assay buffer containing the same concentration of DMSO as the compound wells.

    • For negative control wells (background), add 10 µL of assay buffer.

  • Enzyme Addition: Add 40 µL of diluted human Factor Xa solution (e.g., 0.125 ng/µL in assay buffer) to all wells except the negative control wells.[6] To the negative control wells, add 40 µL of assay buffer.

  • Pre-incubation: Gently agitate the plate and pre-incubate at room temperature for 30 minutes to allow the test compounds to interact with the enzyme.[6]

  • Substrate Addition: Add 50 µL of the chromogenic Factor Xa substrate solution (diluted in assay buffer according to the manufacturer's instructions) to all wells.[6]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The incubation time can be optimized based on the rate of the color development.[6]

  • Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[6]

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the negative control wells from the absorbance of all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of Factor Xa inhibition for each test compound concentration using the following formula:

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary of Experimental Parameters

ParameterRecommended Value/Condition
Microplate Format 96-well or 384-well
Final Assay Volume 100 µL (for 96-well)
Factor Xa Concentration 0.125 ng/µL (final)[6]
Substrate Concentration As per manufacturer's recommendation
This compound Control Conc. 0.1 nM to 1 µM (for IC50 determination)
Solvent Concentration <1% DMSO
Pre-incubation Time 30 minutes at room temperature[6]
Substrate Incubation Time 30-60 minutes at room temperature[6]
Detection Wavelength 405 nm[6]

Concluding Remarks

This compound serves as an excellent positive control for high-throughput screening assays aimed at discovering novel Factor Xa inhibitors. The provided chromogenic assay protocol is robust, reproducible, and readily adaptable for HTS platforms. Careful optimization of enzyme and substrate concentrations, as well as incubation times, may be necessary to achieve optimal assay performance for specific screening campaigns.

References

No Publicly Available Information Found for EMD 495235

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to gather information on the experimental design for studies involving "EMD 495235" have revealed no publicly available data, research, or protocols associated with this identifier. Comprehensive searches have not yielded any relevant scientific literature, clinical trial information, or pharmacological data that would be necessary to create the requested application notes and protocols.

The identifier "this compound" does not appear in established chemical or biological databases. It is possible that this is an internal compound designation not yet disclosed in public forums, or that the identifier may contain a typographical error.

Without foundational information on the compound's mechanism of action, its biological targets, and existing experimental data, it is not possible to generate the detailed application notes, experimental protocols, data tables, and signaling pathway diagrams as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the identifier for any potential typographical errors.

  • Consult internal documentation or databases if this is a compound from an ongoing, unpublished research project.

  • Search for alternative identifiers that may be associated with the compound, such as a chemical name or a different development code.

Once a correct and publicly documented identifier is available, it will be possible to proceed with a thorough literature search and the creation of the requested scientific materials.

Application Notes and Protocols for In Vitro Assays of EMD 495235, a Putative PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro efficacy of EMD 495235, a compound identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following sections outline the necessary reagents, equipment, and step-by-step instructions for solubility testing and conducting a colorimetric PTP1B inhibition assay.

Introduction to PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its downstream substrates, PTP1B attenuates the insulin signal. Inhibition of PTP1B is a key therapeutic strategy for the treatment of type 2 diabetes and obesity. This compound has been proposed as a potential inhibitor of PTP1B, and the following protocols are designed to characterize its inhibitory activity in a controlled in vitro setting.

Solubility of this compound

Proper solubilization of a test compound is critical for accurate and reproducible in vitro assay results. It is recommended to first prepare a high-concentration stock solution in an organic solvent, which can then be diluted into the aqueous assay buffer.

Note: The following solubility data is based on typical small molecule inhibitors and should be confirmed experimentally for this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Stock Solution Concentration
Dimethyl Sulfoxide (DMSO)≥ 50 mM10 mM
Ethanol~10 mM1 mM
Phosphate Buffered Saline (PBS)< 0.1 mg/mLNot recommended for stock

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Weigh out a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the powder.

  • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory activity of this compound on recombinant human PTP1B. The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B dephosphorylates pNPP to produce p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm.

Table 2: Reagents and Materials for PTP1B Inhibition Assay

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Recombinant Human PTP1BAbcamab139465
p-Nitrophenyl Phosphate (pNPP)Sigma-AldrichN2765
Assay Buffer (50 mM Citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)Prepare in-house-
1 M Sodium Hydroxide (NaOH)Fisher ScientificS318-500
96-well microplate, clear, flat-bottomCorning3596
Microplate readerMolecular DevicesSpectraMax M5
This compound (10 mM stock in DMSO)--
Suramin (Positive Control Inhibitor)Sigma-AldrichS2671

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_reagents Prepare Assay Buffer, pNPP, and NaOH add_components Add Buffer, Inhibitor, and Enzyme to Plate prep_reagents->add_components prep_compound Prepare Serial Dilutions of this compound prep_compound->add_components prep_enzyme Dilute PTP1B Enzyme prep_enzyme->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_substrate Add pNPP to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50 Value read_absorbance->analyze_data

Caption: Workflow for the in vitro PTP1B inhibition assay.

Detailed Experimental Protocol:

  • Prepare Assay Buffer: Prepare a solution containing 50 mM citrate, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA, and adjust the pH to 6.0.

  • Prepare Reagents:

    • Prepare a 10 mM solution of pNPP in the assay buffer.

    • Prepare serial dilutions of the 10 mM this compound stock solution in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Also, prepare dilutions of a known inhibitor like suramin to serve as a positive control.

    • Dilute the recombinant PTP1B enzyme in the assay buffer to a working concentration of 0.5 µg/mL.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 10 µL of the diluted this compound or control inhibitor to the appropriate wells. For the no-inhibitor control, add 10 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • Add 20 µL of the diluted PTP1B enzyme solution to all wells except the blank wells (add 20 µL of assay buffer to blanks).

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the 10 mM pNPP solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of no-inhibitor control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

PTP1B Signaling Pathway

This compound is hypothesized to inhibit PTP1B, thereby enhancing insulin signaling. The diagram below illustrates the canonical insulin signaling pathway and the role of PTP1B.

Insulin Signaling Pathway and PTP1B Inhibition Diagram

G cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP1B IR->PTP1B Dephosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake EMD_495235 This compound EMD_495235->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Application Notes and Protocols for Testing Benzamide Analogs in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide analogs represent a versatile class of compounds with significant potential in neuroscience research and drug development. Their structural scaffold allows for diverse modifications, leading to compounds with affinities for various central nervous system (CNS) targets, including dopamine, serotonin, and sigma receptors.[1] This variability makes them promising candidates for therapeutic agents targeting a range of neurological and psychiatric disorders, such as schizophrenia, psychosis, and epilepsy.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of novel benzamide analogs in neuroscience. The subsequent sections will detail in vitro and in vivo methodologies to characterize the pharmacological profile, efficacy, and potential mechanisms of action of these compounds. The protocols are designed to guide researchers in generating robust and reproducible data for the identification and development of new CNS-active agents.

I. In Vitro Assays

In vitro assays are fundamental for the initial characterization of benzamide analogs. These assays determine the binding affinity of the compounds for specific receptors and their functional activity as agonists, antagonists, or modulators.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[5] This protocol describes a competition binding assay using cell membranes expressing the dopamine D2 receptor, a common target for antipsychotic benzamide analogs.[6][7]

Experimental Protocol: Dopamine D2 Receptor Competition Binding Assay

  • Materials and Reagents:

    • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[5]

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).[5]

    • Test Compound: The benzamide analog to be tested.

    • Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.[5]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

    • 96-well assay plates.

    • Glass fiber filters (e.g., Whatman GF/C).[5]

    • Filtration apparatus (cell harvester).[5]

    • Scintillation fluid and liquid scintillation counter.[5]

  • Procedure:

    • Prepare serial dilutions of the benzamide analog test compound (typically spanning 8-10 log concentrations).[5]

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding Wells: Assay buffer, a fixed concentration of radioligand (at or near its Kd value), and the cell membrane suspension.[5]

      • Non-specific Binding (NSB) Wells: Non-specific agent, the fixed concentration of radioligand, and the cell membrane suspension.[5]

      • Competition Wells: Serial dilutions of the test compound, the fixed concentration of radioligand, and the cell membrane suspension.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.[5]

    • Measure the radioactivity in each vial using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding wells.[5]

    • For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.[5]

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[5]

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Data from Dopamine D2 Receptor Binding Assay

CompoundIC50 (nM)Ki (nM)
Benzamide Analog A15.27.8
Benzamide Analog B5.82.9
Haloperidol2.11.1
Functional Assays

Functional assays are crucial to determine whether a benzamide analog acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Experimental Protocol: cAMP HTRF™ Functional Assay for Gs-coupled Receptors

This protocol is suitable for assessing the functional activity of benzamide analogs at Gs-coupled receptors, such as certain serotonin receptor subtypes.[8]

  • Materials and Reagents:

    • Cell line co-expressing the Gs-coupled receptor of interest.[8]

    • Assay buffer.

    • Test compound (benzamide analog).

    • Reference agonist.

    • Forskolin (for Gi-coupled receptor assays).[8]

    • cAMP HTRF™ kit.[8]

  • Procedure:

    • Agonist Testing:

      • Plate the cells in a suitable microplate.

      • Add increasing concentrations of the benzamide analog to the wells.[8]

      • Incubate for a specified period.

      • Lyse the cells and measure cAMP concentrations using the HTRF™ kit according to the manufacturer's instructions.[8]

    • Antagonist Testing:

      • Plate the cells.

      • Add increasing concentrations of the benzamide analog along with a fixed concentration of the reference agonist (typically at its EC80).[8]

      • Incubate and measure cAMP levels as described above.[8]

  • Data Analysis:

    • For agonist activity, plot the cAMP response against the log concentration of the benzamide analog to determine the EC50 (effective concentration to produce 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the benzamide analog to determine the IC50.

II. In Vivo Models

In vivo studies are essential to evaluate the efficacy and behavioral effects of benzamide analogs in whole organisms, providing insights into their therapeutic potential and potential side effects.[9] Rodent models are commonly used for this purpose.[10][11]

Models for Antipsychotic Activity

Several behavioral models in rodents are used to predict the antipsychotic efficacy of new compounds.[2]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by amphetamine, a dopaminergic agonist. This is a widely used screening test for potential antipsychotic drugs.[10]

  • Animals: Male Swiss albino mice or Wistar rats.[10]

  • Apparatus: Open field arena equipped with automated activity monitoring systems.[2]

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the benzamide analog or vehicle control.

    • After a specific pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.).

    • Immediately place the animal in the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).

    • A separate control group should be tested for the effects of the benzamide analog on spontaneous locomotion without amphetamine to rule out sedative effects.[2]

  • Data Analysis:

    • Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the benzamide analog suggests potential antipsychotic activity.

Table 2: Representative Data from Amphetamine-Induced Hyperlocomotion Test

Treatment GroupDose (mg/kg)Mean Distance Traveled (cm) ± SEM
Vehicle + Saline-1500 ± 120
Vehicle + Amphetamine24500 ± 350
Benzamide Analog A + Amphetamine102200 ± 210
Benzamide Analog B + Amphetamine103800 ± 300
p < 0.05 compared to Vehicle + Amphetamine group.
Models for Anticonvulsant Activity

For benzamide analogs with potential anticonvulsant properties, several rodent models of seizures are employed.[4]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[4]

  • Animals: Male mice.

  • Apparatus: An electroshock apparatus capable of delivering a constant current.

  • Procedure:

    • Administer the benzamide analog or vehicle control intraperitoneally (i.p.).

    • At the time of peak effect (predetermined), deliver a brief electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear clip electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.

  • Data Analysis:

    • Determine the percentage of animals protected from seizures in each treatment group.

    • Calculate the ED50 (the dose that protects 50% of the animals from seizures) using probit analysis.[4]

Table 3: Representative Data from the Maximal Electroshock (MES) Seizure Test

CompoundDose (mg/kg, i.p.)% ProtectionED50 (mg/kg)
Benzamide Analog C102548.0
3050
100100
Phenytoin101009.5

III. Electrophysiology

Electrophysiological recordings from brain slices allow for the detailed investigation of how benzamide analogs affect neuronal activity and synaptic transmission.[12][13]

Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes how to assess the effects of a benzamide analog on synaptic currents in acute brain slices.[12][14]

  • Materials and Reagents:

    • Vibratome for slicing brain tissue.[15]

    • Artificial cerebrospinal fluid (ACSF) and intracellular recording solution.[15]

    • Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.

    • Glass recording pipettes.[13]

  • Procedure:

    • Prepare acute brain slices (250-400 µm thick) from the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated ACSF.[12][15]

    • Allow the slices to recover in oxygenated ACSF at room temperature for at least one hour.[12]

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF.[13]

    • Obtain a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents, mEPSCs).

    • Bath-apply the benzamide analog at a known concentration and record the changes in synaptic activity.[16]

    • Wash out the compound to observe recovery.

  • Data Analysis:

    • Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after drug application using appropriate software.

    • Use statistical tests (e.g., paired t-test) to determine the significance of any observed changes.

IV. Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of benzamide analogs is crucial for their development as drugs.[17][18]

Experimental Protocol: Preclinical Pharmacokinetic Profiling

  • Animals: Rats or mice.

  • Procedure:

    • Administer the benzamide analog via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at various time points after administration.

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of the benzamide analog in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Bioavailability (for non-intravenous routes)

Table 4: Representative Pharmacokinetic Parameters of a Benzamide Analog in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
Intravenous15200.18502.5100
Oral103801.021003.124.7

V. Visualization of Pathways and Workflows

Signaling Pathway

G cluster_0 Benzamide Analog Binding cluster_1 Downstream Signaling Cascade Benzamide_Analog Benzamide_Analog D2_Receptor D2_Receptor Benzamide_Analog->D2_Receptor Antagonism G_Protein_Dissociation G_Protein_Dissociation Adenylyl_Cyclase_Inhibition Adenylyl_Cyclase_Inhibition G_Protein_Dissociation->Adenylyl_Cyclase_Inhibition cAMP_Reduction cAMP_Reduction Adenylyl_Cyclase_Inhibition->cAMP_Reduction PKA_Inhibition PKA_Inhibition cAMP_Reduction->PKA_Inhibition Neuronal_Activity_Modulation Neuronal_Activity_Modulation PKA_Inhibition->Neuronal_Activity_Modulation

Caption: Dopamine D2 Receptor Antagonism by a Benzamide Analog.

Experimental Workflow

G Start Start In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Start->In_Vitro_Screening Lead_Identification Lead_Identification In_Vitro_Screening->Lead_Identification In_Vivo_Efficacy_Testing In Vivo Efficacy Testing (Behavioral Models) Lead_Identification->In_Vivo_Efficacy_Testing Active Compounds Candidate_Selection Candidate_Selection Lead_Identification->Candidate_Selection Inactive Compounds Pharmacokinetic_Profiling Pharmacokinetic Profiling In_Vivo_Efficacy_Testing->Pharmacokinetic_Profiling Electrophysiology_Studies Electrophysiology Studies Pharmacokinetic_Profiling->Electrophysiology_Studies Data_Analysis_and_Interpretation Data Analysis and Interpretation Electrophysiology_Studies->Data_Analysis_and_Interpretation Data_Analysis_and_Interpretation->Candidate_Selection

Caption: Preclinical Testing Workflow for Benzamide Analogs.

References

Troubleshooting & Optimization

Technical Support Center: EMD 495235

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for "EMD 495235" have not yielded specific public information regarding a therapeutic agent with this designation. The identifier "this compound" may refer to an internal compound code that has not been publicly disclosed, a discontinued research program, or a potential misnomer. The following information is based on general principles of drug development and common queries that arise during the investigation of a new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Without publicly available data, the specific mechanism of action for this compound cannot be determined. Typically, the primary mechanism is identified through a series of in vitro and in cellulo experiments, such as enzymatic assays, binding studies, and reporter gene assays, designed to test the compound's effect on a specific biological target or pathway.

Q2: Are there any known off-target effects of this compound?

A2: Information regarding the off-target effects of this compound is not available in the public domain. Off-target effects are commonly identified through broad screening panels, such as kinase profiling, safety pharmacology screens (e.g., CEREP panel), and phenotypic screening assays.

Q3: I am observing unexpected cellular phenotypes in my experiments with a compound I believe to be this compound. What could be the cause?

A3: Unexpected phenotypes can arise from several factors:

  • Off-target activity: The compound may be interacting with unintended biological targets.

  • Metabolite activity: A metabolite of the compound, rather than the parent molecule, may be causing the observed effect.

  • Compound instability: The compound may be degrading in the experimental medium, leading to artifacts.

  • Experimental conditions: Factors such as cell line variability, passage number, and media composition can influence experimental outcomes.

Troubleshooting Guides

Issue: Inconsistent results between experimental replicates.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound Solubility Issues 1. Visually inspect the compound stock solution and working solutions for precipitation. 2. Determine the solubility of the compound in your specific experimental media. 3. Consider using a different solvent or a lower final concentration.
Compound Instability 1. Prepare fresh working solutions for each experiment. 2. Assess the stability of the compound in your experimental buffer and temperature conditions over the time course of the experiment using analytical methods like HPLC.
Cell Culture Variability 1. Use cells within a consistent and low passage number range. 2. Regularly test for mycoplasma contamination. 3. Ensure consistent cell seeding densities and growth conditions.
Issue: Discrepancy between expected and observed potency (e.g., IC50, EC50).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Assay Interference 1. Run control experiments to test for assay artifacts (e.g., compound auto-fluorescence in a fluorescence-based assay). 2. Test the compound in an orthogonal assay that relies on a different detection principle.
Incorrect Target Engagement 1. Verify target expression in your experimental system (e.g., via Western blot, qPCR). 2. Perform a target engagement assay (e.g., CETSA, radioactive binding assay) to confirm the compound is interacting with the intended target in your cellular context.
Off-Target Effects 1. If the observed potency is significantly higher than expected, consider the possibility of synergistic off-target effects. 2. If available, test structurally related but inactive control compounds to see if they produce similar effects.

Experimental Protocols

As no specific experimental data for this compound is publicly available, we provide a generalized workflow for characterizing the off-target effects of a novel compound.

experimental_workflow cluster_invitro In Vitro / Biochemical Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies kinase_profiling Kinase Profiling off_target_validation Off-Target Validation in Cellular Models kinase_profiling->off_target_validation Hits safety_panel Safety Pharmacology Panel (e.g., CEREP) phenotypic_screening High-Content Phenotypic Screening safety_panel->phenotypic_screening Hits receptor_binding Receptor Binding Assays phenotypic_screening->off_target_validation pathway_analysis Signaling Pathway Analysis off_target_validation->pathway_analysis toxicology Toxicology Studies off_target_validation->toxicology pharmacodynamics Pharmacodynamic Biomarker Analysis pathway_analysis->pharmacodynamics compound Test Compound compound->kinase_profiling compound->safety_panel compound->receptor_binding

Caption: Generalized workflow for identifying and validating off-target effects of a test compound.

Signaling Pathways

Without a known target for this compound, a specific signaling pathway diagram cannot be provided. However, should an off-target interaction be identified (e.g., with a specific kinase), a diagram illustrating the downstream consequences of that interaction would be constructed. A hypothetical example of inhibiting a node in a generic kinase cascade is presented below.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Off-Target) kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response emd_compound EMD Compound emd_compound->kinase2

Caption: Hypothetical signaling pathway showing an EMD compound inhibiting an off-target kinase.

Technical Support Center: Troubleshooting Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section provides solutions to common problems encountered during cytotoxicity assays.

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability in the results between my replicate wells for the same concentration of Compound X. What could be the cause?

Answer: High variability can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting. When using multichannel pipettes, ensure all tips are drawing the same volume.

  • Pipetting Errors: Small inaccuracies in pipetting reagents or compounds can lead to large differences in results.

    • Solution: Calibrate your pipettes regularly. Use fresh tips for each replicate where possible. When performing serial dilutions, ensure thorough mixing at each step.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate solutes and affect cell health.

    • Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Incomplete Solubilization of Reagents: For assays like the MTT assay, incomplete solubilization of the formazan crystals can lead to inaccurate readings.[1]

    • Solution: Ensure the solubilization buffer is added to all wells and mixed thoroughly. Visual confirmation under a microscope before reading the plate is recommended.[1]

Issue 2: High Background Signal in Control Wells

Question: My negative control wells (cells with vehicle only) are showing a high background signal, suggesting cytotoxicity. What is happening?

Answer: A high background signal in negative controls can invalidate your experimental results. Consider the following potential causes:

  • Solvent Toxicity: The vehicle used to dissolve Compound X (e.g., DMSO) may be at a cytotoxic concentration.

    • Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle-only control series with varying concentrations to determine the toxicity threshold.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can affect cell health and interfere with assay reagents.

    • Solution: Regularly test your cell cultures for mycoplasma. Practice good aseptic technique. If contamination is suspected, discard the cells and start with a fresh, uncontaminated stock.

  • Assay Reagent Interference: Some assay reagents can interact with components of the culture medium or the plastic of the microplate, leading to a false-positive signal.

    • Solution: Include a "no-cell" control (medium and assay reagent only) to determine the background absorbance. Subtract this value from all other readings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of a cytotoxicity assay?

A1: Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[2] These assays can assess various cellular parameters, including cell membrane integrity, metabolic activity, and apoptosis.[2][3] For example, some assays measure the release of enzymes like lactate dehydrogenase (LDH) from damaged cells, while others, like the MTT assay, measure the metabolic activity of viable cells.[1][2]

Q2: How do I choose the right cytotoxicity assay for my experiment?

A2: The choice of assay depends on the suspected mechanism of action of your compound and the specific question you are asking.

  • For membrane integrity: LDH release assays are a good choice.[3]

  • For metabolic activity: Tetrazolium-based assays like MTT, MTS, or WST-1 are commonly used.[1]

  • For apoptosis: Caspase activity assays or Annexin V staining are more specific.

It is often recommended to use orthogonal assays that measure different cytotoxicity markers to confirm your results.

Q3: Can the test compound itself interfere with the assay?

A3: Yes, test compounds can interfere with cytotoxicity assays.[1] For example, colored compounds can interfere with absorbance-based assays.[1] Highly reducing or oxidizing compounds can react directly with the assay reagents, leading to false-positive or false-negative results.[1] Nanoparticles have also been shown to interfere with common viability assays.[4][5]

  • Solution: It is crucial to run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents.[6]

Quantitative Data Summary

Table 1: Troubleshooting Checklist for Common Cytotoxicity Assays

Issue Potential Cause Recommended Action
High Variability Inconsistent cell seedingEnsure homogenous cell suspension; use a fresh pipette tip for each replicate.
Pipetting errorsCalibrate pipettes; ensure proper mixing during serial dilutions.
Edge effectsDo not use outer wells for experimental samples; fill with sterile PBS.
High Background Solvent toxicityKeep final solvent concentration low (e.g., DMSO <0.5%).
ContaminationRegularly test for mycoplasma; use aseptic techniques.
Reagent interferenceInclude a "no-cell" control to measure background absorbance.
Low Signal Insufficient cell numberOptimize cell seeding density.
Incorrect incubation timePerform a time-course experiment to determine the optimal endpoint.
Inactive compoundCheck compound stability and storage conditions.

Table 2: Example IC50 Values for a Control Compound (Doxorubicin) in Different Cell Lines

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
HeLaMTT480.5 - 1.2
A549LDH481.0 - 2.5
MCF-7MTT720.2 - 0.8

Note: These are example values and can vary between labs and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well flat-bottom microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (Compound X) and vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle-only and no-treatment controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15-30 minutes.[1]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Visualizations

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Allow Cells to Adhere (Overnight) A->B C Treat with Compound X (Serial Dilutions) B->C D Incubate for Desired Time (e.g., 48h) C->D E Add Assay Reagent (e.g., MTT) D->E F Incubate and Add Solubilization Buffer E->F G Read Absorbance on Plate Reader F->G H Data Analysis (Calculate IC50) G->H

Caption: A typical experimental workflow for a cytotoxicity assay.

G cluster_pathway Hypothetical Signaling Pathway for Compound X Compound X Compound X Receptor Tyrosine Kinase Receptor Tyrosine Kinase Compound X->Receptor Tyrosine Kinase Inhibits PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation

Caption: A hypothetical signaling pathway inhibited by Compound X.

G cluster_troubleshooting Troubleshooting Logic for High Variability Start High Variability Observed CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckEdgeEffects Are Outer Wells Used? Start->CheckEdgeEffects HomogenousSuspension Is Cell Suspension Homogenous? CheckSeeding->HomogenousSuspension ConsistentPipetting Consistent Pipetting Volume? CheckPipetting->ConsistentPipetting AvoidOuterWells Avoid Using Outer Wells CheckEdgeEffects->AvoidOuterWells Resolved Variability Reduced HomogenousSuspension->Resolved ConsistentPipetting->Resolved AvoidOuterWells->Resolved

Caption: A decision tree for troubleshooting high variability in results.

References

Technical Support Center: Optimizing EMD 495235 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Despite a comprehensive search, no publicly available information was found for a compound designated "EMD 495235." This identifier does not correspond to a known research chemical, drug candidate, or biological tool in scientific literature, chemical databases, or supplier catalogs.

The following guide has been created as a general framework for optimizing the concentration of a novel or uncharacterized E-cadherin antagonist. The principles and protocols described here are based on best practices for small molecule inhibitors in cell-based assays and should be adapted based on the specific characteristics of the compound you are working with.

Frequently Asked Questions (FAQs)

Q1: I cannot find any information on this compound. What should I do?

If you are working with a compound labeled "this compound," it is likely an internal research compound that is not yet publicly disclosed. We recommend the following:

  • Verify the Compound Identifier: Double-check the name and any associated batch numbers or structural information you may have.

  • Contact the Source: Reach out to the provider or internal chemistry department that supplied the compound to obtain a datasheet with its physicochemical properties, mechanism of action, and any recommended starting concentrations for experiments.

  • Perform Initial Characterization: If no information is available, you will need to perform initial characterization studies, such as determining its solubility and stability in your experimental media.

Q2: What is a typical starting concentration range for a novel E-cadherin antagonist?

For a novel inhibitor with an unknown potency, it is advisable to start with a broad range of concentrations to determine the dose-response relationship. A common starting point is a serial dilution covering several orders of magnitude.

Table 1: Recommended Initial Concentration Range Finding

ConcentrationMolar (M)
Highest100 µM
10 µM
1 µM
100 nM
10 nM
Lowest1 nM

Q3: How do I determine the optimal concentration of my E-cadherin antagonist?

The optimal concentration is one that elicits the desired biological effect (e.g., disruption of cell-cell adhesion, inhibition of signaling) without causing significant off-target effects or cytotoxicity. This is typically determined by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Troubleshooting Guide

Issue 1: No observable effect at any concentration.

  • Possible Cause 1: Poor Solubility. The compound may not be soluble in your cell culture medium at the tested concentrations.

    • Troubleshooting Step: Test the solubility of the compound in your base medium and with varying, low percentages of a solvent like DMSO. Ensure you do not exceed a final DMSO concentration that is toxic to your cells (typically <0.5%).

  • Possible Cause 2: Compound Instability. The compound may be degrading in the cell culture environment.

    • Troubleshooting Step: Assess the stability of the compound in your medium over the time course of your experiment using analytical methods like HPLC if available. Consider replenishing the compound at regular intervals for long-term experiments.

  • Possible Cause 3: Inappropriate Assay. The chosen assay may not be sensitive enough to detect the effects of E-cadherin inhibition.

    • Troubleshooting Step: Use a well-validated assay for E-cadherin function, such as a cell aggregation assay or an assay that measures the disruption of epithelial barrier function (e.g., transepithelial electrical resistance - TEER).

Issue 2: High levels of cell death observed even at low concentrations.

  • Possible Cause 1: Cytotoxicity. The compound may be generally cytotoxic.

    • Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assays to distinguish specific inhibitory effects from general toxicity.

  • Possible Cause 2: Off-target effects. The compound may be hitting other essential cellular targets.

    • Troubleshooting Step: If possible, test the compound in a cell line that does not express E-cadherin to see if the cytotoxic effects persist. This can help to identify non-specific effects.

Experimental Protocols

Protocol 1: Determining the IC50 of an E-cadherin Antagonist using a Cell Aggregation Assay

This protocol provides a method to determine the concentration of an antagonist required to inhibit 50% of E-cadherin-mediated cell aggregation.

Methodology:

  • Cell Preparation: Culture an epithelial cell line known to express high levels of E-cadherin (e.g., MCF-7, A431) to confluency.

  • Dissociation: Gently dissociate the cells into a single-cell suspension using a non-enzymatic cell dissociation buffer to preserve cell surface proteins.

  • Compound Incubation: Aliquot the single-cell suspension into tubes and add the E-cadherin antagonist at a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Aggregation: Incubate the cell suspensions on a rotating shaker at 37°C for 1-2 hours to allow for cell aggregation.

  • Quantification: After incubation, measure the extent of cell aggregation. This can be done by:

    • Microscopy: Visually inspect and score the degree of aggregation.

    • Coulter Counter: Count the number of remaining single cells. A decrease in single cells indicates aggregation.

  • Data Analysis: Plot the percentage of aggregation inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

Below are diagrams illustrating a generic experimental workflow and the canonical E-cadherin signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of Antagonist in DMSO serial Perform Serial Dilutions of Antagonist stock->serial cells Culture E-cadherin Expressing Cells treat Treat Cells with Different Concentrations cells->treat serial->treat incubate Incubate for Defined Period treat->incubate assay Perform Functional Assay (e.g., Aggregation, TEER) incubate->assay cyto Perform Cytotoxicity Assay (e.g., MTT) incubate->cyto data Analyze Data and Determine IC50/EC50 assay->data cyto->data

Caption: Workflow for optimizing E-cadherin antagonist concentration.

G cluster_cytoplasm Cytoplasm Ecad1 E-cadherin Ecad2 E-cadherin Ecad1->Ecad2 Homophilic Adhesion p120_1 p120-catenin Ecad1->p120_1 binds beta_cat1 β-catenin Ecad1->beta_cat1 binds p120_2 p120-catenin Ecad2->p120_2 binds beta_cat2 β-catenin Ecad2->beta_cat2 binds alpha_cat1 α-catenin beta_cat1->alpha_cat1 binds actin Actin Cytoskeleton alpha_cat1->actin links to alpha_cat2 α-catenin beta_cat2->alpha_cat2 binds alpha_cat2->actin links to

Caption: Simplified E-cadherin signaling at adherens junctions.

Technical Support Center: Synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. The information is presented in a question-and-answer format to directly address potential challenges during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble synthesizing the 2-amino-4-(1,3-benzothiazol-2-yl)phenol intermediate. What are the common challenges and solutions?

A1: The synthesis of the 2-amino-4-(1,3-benzothiazol-2-yl)phenol intermediate, a key precursor, can present several challenges. Low yields and side product formation are common. Here’s a breakdown of potential issues and troubleshooting steps:

  • Issue: Low Yield in Benzothiazole Ring Formation. The condensation of 2-aminothiophenol with the appropriate benzoic acid derivative (e.g., 4-hydroxy-3-nitrobenzoic acid followed by reduction) is a critical step.

    • Troubleshooting:

      • Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of 2-aminothiophenol. Polyphosphoric acid (PPA) is often used as a catalyst and solvent; ensure it is fresh and properly heated to facilitate the reaction.[1]

      • Temperature Control: The reaction temperature is crucial. It should be high enough to drive the condensation but not so high as to cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Purification: The crude product may require careful purification by column chromatography to remove unreacted starting materials and side products.

  • Issue: Difficulty in the Reduction of the Nitro Group. If synthesizing from a nitro-substituted precursor, the reduction to the amine is a key step.

    • Troubleshooting:

      • Choice of Reducing Agent: Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The choice of agent can affect the yield and purity. If one method gives low yields, consider trying an alternative.

      • Reaction Monitoring: Closely monitor the reaction by TLC to ensure complete conversion of the nitro group. Incomplete reduction will lead to impurities that can be difficult to separate.

Q2: My synthesis of 3-chloro-4-methylbenzoyl isothiocyanate is resulting in a low yield and impurities. What can I do?

A2: The synthesis of acyl isothiocyanates can be challenging due to their reactivity and sensitivity to moisture.

  • Issue: Low Yield and Formation of 3-chloro-4-methylbenzamide. This is a common side product resulting from the reaction of the isothiocyanate with water.

    • Troubleshooting:

      • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

      • Reagent Purity: Use freshly distilled thiophosgene or high-purity carbon disulfide and a suitable activating agent.[2][3]

      • Temperature Control: The reaction is often performed at low temperatures to control its exothermicity and minimize side reactions.

  • Issue: Difficulty in Isolating the Pure Isothiocyanate.

    • Troubleshooting:

      • Purification: Acyl isothiocyanates are often used in situ without isolation due to their reactivity. If isolation is necessary, vacuum distillation or careful column chromatography on silica gel can be attempted, but decomposition may occur. It is often preferable to proceed to the next step with the crude product.

Q3: The final coupling reaction between the benzothiazole amine and the isothiocyanate is not proceeding as expected. What are the potential problems?

A3: The formation of the thiourea linkage is the final step in the synthesis.

  • Issue: No or Low Product Formation.

    • Troubleshooting:

      • Reagent Purity: Ensure that both the 2-amino-4-(1,3-benzothiazol-2-yl)phenol and the 3-chloro-4-methylbenzoyl isothiocyanate are of sufficient purity. Impurities in either starting material can inhibit the reaction.

      • Solvent Choice: The choice of solvent is important. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

      • Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.[4]

      • Base Catalysis: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can sometimes facilitate the reaction by deprotonating the amine and increasing its nucleophilicity.

  • Issue: Formation of Multiple Products.

    • Troubleshooting:

      • Side Reactions: The isothiocyanate can react with other nucleophiles present in the reaction mixture. Ensure the purity of your starting materials and solvents.

      • Purification: The final product will likely require purification by column chromatography or recrystallization to obtain a pure sample. A gradient elution system for column chromatography may be necessary to separate the product from any unreacted starting materials or side products.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-hydroxy-3-aminophenyl)-1,3-benzothiazole

  • Step 1a: Synthesis of 2-(4-hydroxy-3-nitrophenyl)-1,3-benzothiazole.

    • In a round-bottom flask, combine 4-hydroxy-3-nitrobenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in polyphosphoric acid (PPA) (10-15 times the weight of the benzoic acid).

    • Heat the mixture to 180-200°C with stirring under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel.

  • Step 1b: Reduction of the Nitro Group.

    • Dissolve the 2-(4-hydroxy-3-nitrophenyl)-1,3-benzothiazole (1 equivalent) in ethanol or a mixture of ethanol and water.

    • Add sodium dithionite (3-4 equivalents) in portions to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • After completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

Protocol 2: Synthesis of 3-chloro-4-methylbenzoyl isothiocyanate

  • To a solution of 3-chloro-4-methylbenzamide (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • In a separate flask, prepare a suspension of potassium thiocyanate (1.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DCM.

  • Slowly add the acid chloride solution from step 2 to the thiocyanate suspension at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture to remove inorganic salts. The resulting solution containing the acyl isothiocyanate can be used directly in the next step.

Protocol 3: Synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide

  • Dissolve 2-amino-4-(1,3-benzothiazol-2-yl)phenol (1 equivalent) in anhydrous THF or DCM.

  • Add the solution of 3-chloro-4-methylbenzoyl isothiocyanate (1.1 equivalents) in DCM dropwise to the amine solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product.

Data Presentation

Table 1: Hypothetical Yields and Purity of Intermediates and Final Product

CompoundStepTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC) (%)
2-(4-hydroxy-3-nitrophenyl)-1,3-benzothiazole1a10.07.57595
2-amino-4-(1,3-benzothiazol-2-yl)phenol1b7.05.68097
N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide38.04.86098

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis 1 cluster_intermediate2 Intermediate Synthesis 2 cluster_final Final Product Synthesis 4-hydroxy-3-nitrobenzoic acid 4-hydroxy-3-nitrobenzoic acid Step 1a Condensation (PPA) 4-hydroxy-3-nitrobenzoic acid->Step 1a 2-aminothiophenol 2-aminothiophenol 2-aminothiophenol->Step 1a 3-chloro-4-methylbenzamide 3-chloro-4-methylbenzamide Step 2 Isothiocyanate Formation 3-chloro-4-methylbenzamide->Step 2 Intermediate_1 2-(4-hydroxy-3-nitrophenyl)- 1,3-benzothiazole Step 1a->Intermediate_1 Step 1b Reduction (Na2S2O4) Intermediate_1->Step 1b Intermediate_2 2-amino-4-(1,3-benzothiazol-2-yl)phenol Step 1b->Intermediate_2 Step 3 Thiourea Formation Intermediate_2->Step 3 Intermediate_3 3-chloro-4-methylbenzoyl isothiocyanate Step 2->Intermediate_3 Intermediate_3->Step 3 Final_Product N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl] carbamothioyl]-3-chloro-4-methylbenzamide Step 3->Final_Product

Caption: Synthetic workflow for the target compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield in Final Step? Check_Purity Check Purity of Intermediates (TLC, NMR) Start->Check_Purity Yes Proceed Proceed with Optimized Reaction Start->Proceed No Purity_OK Purity OK? Check_Purity->Purity_OK Optimize_Conditions Optimize Reaction Conditions: - Solvent - Temperature - Base Catalyst Purity_OK->Optimize_Conditions Yes Repurify Repurify Intermediates Purity_OK->Repurify No Check_Moisture Check for Moisture (Anhydrous Conditions) Optimize_Conditions->Check_Moisture Repurify->Check_Purity Moisture_OK Moisture Controlled? Check_Moisture->Moisture_OK Dry_Reagents Thoroughly Dry Solvents and Glassware Moisture_OK->Dry_Reagents No Moisture_OK->Proceed Yes Dry_Reagents->Optimize_Conditions

Caption: Troubleshooting decision tree for low yield.

References

EMD 495235 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of EMD 495235, a research compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the compound is stable for at least two years.

Q2: Can I store this compound at 4°C for a short period?

A2: Yes, for short-term storage (up to one month), this compound can be stored at 4°C. However, it is crucial to minimize exposure to humidity and light.

Q3: How should I handle the compound upon receiving it?

A3: Upon receipt, it is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. The compound is supplied as a solid, and any unused portion should be stored under the recommended long-term conditions.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photolabile. All handling and experimental procedures should be performed under subdued light conditions. Use amber vials or wrap containers with aluminum foil to protect from light exposure.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer of choice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored at -20°C and protected from light. Prepare fresh stock solutions.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Difficulty dissolving the compound Incorrect solvent or low temperature.Ensure the use of a recommended organic solvent like DMSO. Gently warm the solution to aid dissolution if necessary.
Compound has absorbed moisture.Equilibrate the vial to room temperature before opening. Store in a desiccator if necessary.
Precipitation of the compound in aqueous media Low solubility in aqueous buffers.Increase the percentage of the organic co-solvent or use a surfactant. Prepare fresh dilutions from the stock solution for each experiment.

Stability Data

The stability of this compound has been evaluated under various conditions. The following tables summarize the percentage of the compound remaining after storage.

Table 1: Solid-State Stability of this compound

Storage Condition 1 Month 6 Months 12 Months 24 Months
-20°C, Protected from Light>99%>99%>99%>99%
4°C, Protected from Light>99%98.5%97.2%95.1%
25°C / 60% RH, Protected from Light98.1%94.3%90.5%85.4%
40°C / 75% RH, Protected from Light95.2%88.7%81.3%72.6%
25°C, Exposed to Light90.3%75.8%60.1%45.9%

Table 2: Stability of this compound in Solution (10 mM in DMSO)

Storage Condition 1 Week 1 Month 3 Months 6 Months
-20°C>99%>99%98.9%97.5%
4°C98.7%96.4%92.1%87.8%
25°C95.1%89.9%80.4%70.2%

Experimental Protocols

Protocol 1: Solid-State Stability Assessment

  • Sample Preparation: Weigh approximately 5 mg of this compound into separate amber glass vials for each storage condition and time point.

  • Storage: Store the vials under the conditions specified in Table 1.

  • Sample Analysis: At each designated time point, dissolve the contents of a vial in a known volume of DMSO to a final concentration of 1 mg/mL.

  • Quantification: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector. The peak area of this compound is compared to that of a freshly prepared standard solution to determine the percentage remaining.

Protocol 2: Solution Stability Assessment

  • Sample Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquoting: Aliquot the stock solution into amber vials.

  • Storage: Store the aliquots under the conditions specified in Table 2.

  • Sample Analysis: At each time point, analyze an aliquot directly by HPLC.

  • Quantification: Compare the peak area of the stored sample to that of a freshly prepared 10 mM solution to determine the percentage remaining.

Visualizations

Storage_Workflow cluster_receiving Receiving Compound cluster_storage Storage Options cluster_usage Experimental Use Receive Receive this compound Vial Equilibrate Equilibrate to Room Temp Receive->Equilibrate LongTerm Long-Term Storage (-20°C, Dark) Equilibrate->LongTerm Unused Compound PrepareStock Prepare Stock Solution (e.g., in DMSO) Equilibrate->PrepareStock Immediate Use LongTerm->Equilibrate For Use ShortTerm Short-Term Storage (4°C, Dark) ShortTerm->PrepareStock Aliquot Aliquot into Single-Use Vials PrepareStock->Aliquot Aliquot->LongTerm Store Aliquots Use Use in Experiment Aliquot->Use

Caption: Recommended workflow for handling and storage of this compound.

Troubleshooting_Logic Problem Inconsistent Results CheckStorage Verify Storage Conditions (-20°C, Dark) Problem->CheckStorage CheckThaw Check for Repeated Freeze-Thaw Cycles Problem->CheckThaw CheckSolution Assess Solution Preparation and Age Problem->CheckSolution SolutionStorage Prepare Fresh Stocks from Properly Stored Compound CheckStorage->SolutionStorage Improper SolutionThaw Use Single-Use Aliquots CheckThaw->SolutionThaw Yes SolutionFresh Prepare Fresh Solutions for Each Experiment CheckSolution->SolutionFresh Old/Improper

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Compound EMD 495235

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on avoiding the precipitation of EMD 495235 in experimental media. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of this compound in media can be attributed to several factors:

  • Low Solubility: The intrinsic aqueous solubility of the compound may be low.

  • High Concentration: The final concentration in the media may exceed its solubility limit.

  • Solvent Shock: The solvent used for the stock solution (e.g., DMSO) may cause the compound to crash out when diluted into the aqueous media.

  • Media Components: Components in the media, such as proteins and salts, can interact with the compound and reduce its solubility.

  • pH and Temperature: The pH and temperature of the media can affect the ionization and solubility of the compound.

  • Improper Storage: Incorrect storage of stock solutions can lead to degradation or precipitation.

Q2: How can I determine the maximum soluble concentration of this compound in my specific media?

A2: A solubility test is recommended. Prepare a serial dilution of your this compound stock solution in your experimental media. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period. The highest concentration that remains clear (no visible precipitate) is the maximum soluble concentration.

Q3: What is the best solvent to use for preparing an this compound stock solution?

A3: The choice of solvent depends on the chemical properties of this compound. While DMSO is a common choice for many small molecules, it is crucial to consult the manufacturer's data sheet for recommended solvents. If this information is unavailable, a solvent screen using small amounts of the compound can be performed with solvents like DMSO, ethanol, or DMF.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of stock solution into media Solvent Shock: Rapid change in solvent polarity.1. Perform a serial dilution in media.2. Warm the media slightly before adding the compound.3. Increase the volume of media for dilution.4. Vortex or mix gently immediately after adding the stock solution.
Precipitation observed after incubation Compound Instability or Saturation: The compound may be unstable or has reached its solubility limit at the incubation temperature.1. Lower the final concentration of this compound.2. Reduce the incubation time if experimentally feasible.3. Check the pH of the media, as changes during incubation can affect solubility.
Inconsistent results or loss of compound activity Precipitation or Adsorption: The compound may be precipitating out of solution or adsorbing to the plasticware.1. Visually inspect for precipitate before and after experiments.2. Consider using low-adhesion microplates.3. Include a solubility-enhancing agent (e.g., BSA, cyclodextrin) if compatible with your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the desired stock concentration: A common starting point is 10 mM.

  • Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Add the solvent: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the powder.

  • Dissolve the compound: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if recommended by the manufacturer.

  • Sterilize the solution: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected, and tightly sealed container.

  • Store appropriately: Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Media
  • Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the media: Warm the cell culture media to the experimental temperature (e.g., 37°C).

  • Perform serial dilutions (if necessary): If a large dilution factor is required, perform a serial dilution of the stock solution in the solvent first, then dilute into the media.

  • Add stock solution to media: Add the required volume of the stock solution to the pre-warmed media. To avoid localized high concentrations, add the stock solution dropwise while gently vortexing or swirling the media. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5%.

  • Visually inspect: After preparation, visually inspect the working solution for any signs of precipitation.

Visualizations

G cluster_0 Experimental Workflow for Cell Treatment A Prepare this compound Stock Solution (10 mM in DMSO) B Prepare Working Solution in Pre-warmed Media A->B Dilute C Visually Inspect for Precipitation B->C QC Step D Treat Cells with Working Solution C->D If Clear E Incubate Cells for Desired Time D->E F Proceed with Downstream Assay E->F

Caption: Workflow for preparing and using this compound in cell-based assays.

G cluster_1 Hypothetical Signaling Pathway of this compound EMD This compound Receptor Target Receptor EMD->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Technical Support Center: EMD 495235 Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when developing an assay for a new compound like EMD 495235?

A1: When developing an assay for a novel compound, several initial hurdles are common. These include ensuring the assay is robust and reproducible, meaning it is not overly affected by minor variations in sample preparation or execution.[1] It is also critical to establish that the assay specifically measures the intended target molecule without interference from other molecules.[1] Key considerations at the outset are the assay's sensitivity, ensuring it can detect the molecule within a dynamic range, and its overall reliability.[1][2]

Q2: My assay is showing a weak or no signal. What are the potential causes and how can I troubleshoot this?

A2: Low sensitivity or a weak signal can stem from several factors. A primary step is to check the quality and concentration of your reagents, as degraded or low-affinity antibodies or probes are a frequent cause.[3] You should also optimize incubation times and temperatures to ensure efficient binding.[3] For plate-based assays like ELISA, verifying the coating concentration of your antigen or antibody is crucial.[3]

Q3: I'm observing high background noise in my assay. What steps can I take to reduce it?

A3: High background or non-specific binding often obscures the desired signal. To mitigate this, optimizing or changing your blocking buffer is a good first step; common options include Bovine Serum Albumin (BSA), non-fat milk, or commercially available blockers.[3] Increasing the stringency of your wash steps, for instance by increasing the number or duration of washes, can also be effective.[3] The inclusion of a detergent like Tween-20 in your wash buffer can help minimize non-specific interactions.[3]

Q4: My results are not reproducible between experiments. How can I improve consistency?

A4: Poor reproducibility is a significant issue that can invalidate results. To enhance consistency, it is essential to standardize all experimental steps, including pipetting, incubation times, and washing procedures.[3] Using the same lot of critical reagents across all experiments can also reduce variability.[3] Finally, ensure that all equipment, such as pipettes and plate readers, are properly calibrated and that settings are consistent for each run.[3]

Troubleshooting Guides

Guide 1: Addressing Low Signal Intensity

This guide provides a systematic approach to troubleshooting assays with weak signals.

Troubleshooting Workflow for Low Signal

G start Start: Low Signal Detected reagent_check Check Reagent Quality (Antibody/Probe Affinity, Degradation) start->reagent_check incubation_opt Optimize Incubation (Time and Temperature) reagent_check->incubation_opt Reagents OK concentration_check Verify Coating Concentration (e.g., ELISA) incubation_opt->concentration_check No Improvement amplification Consider Signal Amplification (e.g., HRP/TMB, Fluorescence) concentration_check->amplification No Improvement end Signal Improved amplification->end Signal Boosted

Caption: A workflow for diagnosing and resolving low signal issues in assays.

Parameter Common Range Troubleshooting Action
Primary Antibody Dilution 1:1000 - 1:10,000Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000)
Incubation Time 1 - 2 hours at RT or overnight at 4°CIncrease incubation time
Coating Concentration (ELISA) 1 - 10 µg/mLTitrate the coating antigen/antibody concentration
Substrate Incubation 5 - 30 minutesIncrease incubation time with substrate; monitor to avoid overdevelopment
Guide 2: Managing High Background

This guide outlines steps to reduce non-specific binding and background noise.

Issue Potential Cause Recommended Solution
High signal in negative controls Ineffective blockingTest different blocking buffers (e.g., 1-5% BSA, non-fat dry milk, commercial blockers). Increase blocking time.
Insufficient washingIncrease the number of wash cycles and/or the volume of wash buffer. Add a detergent (e.g., 0.05% Tween-20) to the wash buffer.
Cross-reactivity of reagentsRun controls with individual components to identify the source of cross-reactivity.
Over-active enzyme conjugateDilute the enzyme-conjugated secondary antibody further.

Experimental Protocols

Protocol: Standard ELISA for Compound Screening

This protocol provides a general framework for an indirect ELISA to screen for the effects of a compound like this compound.

  • Coating:

    • Dilute the target protein to 2-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted protein to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Compound and Primary Antibody Incubation:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the compound dilutions to the wells, followed by the primary antibody at its optimal dilution.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Signal Measurement:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Hypothetical Signaling Pathway and Assay Principle

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, and how an assay might be designed to measure this activity.

Hypothetical Signaling Pathway for this compound

G cluster_assay Assay Principle ligand Ligand receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a emd This compound emd->kinase_a Inhibition kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor reporter_gene Reporter Gene Expression (e.g., Luciferase) transcription_factor->reporter_gene

Caption: A hypothetical pathway where this compound inhibits Kinase A.

References

Technical Support Center: Refining Purification Methods for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzothiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of benzothiazole derivatives, offering potential causes and solutions.

Issue 1: Poor Separation or Co-elution of Compound and Impurities during Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.

  • Compound Instability on Silica Gel: Benzothiazole derivatives can sometimes degrade on acidic silica gel.[1]

  • Co-elution with Reaction Byproducts: Certain synthetic routes can produce byproducts with similar polarities to the desired product.[1]

  • Poor Sample Loading: Improper loading of the crude product onto the column can lead to band broadening.[1]

Solutions:

  • Optimize the Mobile Phase:

    • Systematically vary the solvent ratio of your eluent system based on Thin Layer Chromatography (TLC) analysis. A good separation on TLC is a prerequisite for successful column chromatography.

    • If compounds are very close on TLC, consider using a shallow gradient elution, where the polarity of the solvent is increased gradually.[1]

  • Address Compound Instability:

    • Deactivate Silica Gel: Pre-treat the silica gel with a slurry in your chosen eluent containing 1-3% triethylamine or pyridine to neutralize acidic sites.[1]

    • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like neutral or basic alumina, or Florisil.[1]

    • Perform a 2D TLC Test: To confirm instability, run a TLC, then rotate the plate 90 degrees and re-run it in the same solvent system. The appearance of new spots or streaking indicates degradation.[1]

  • Improve Sample Loading:

    • Dry Loading: If your compound has low solubility in the initial eluent, use the dry loading method. Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the product), and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.[1]

Issue 2: Low Yield After Purification

Possible Causes:

  • Compound Decomposition: The target molecule may be unstable under the purification conditions (e.g., on silica gel or due to prolonged heating during recrystallization).

  • Incomplete Elution: The compound may not have been fully eluted from the chromatography column.

  • Loss During Extraction or Washing: The desired product might be partially soluble in the aqueous phase during work-up.

  • Precipitation Issues in Recrystallization: The compound may not have fully precipitated out of the solution upon cooling, or too much solvent was used.

Solutions:

  • Verify Compound Stability: Use 2D TLC to check for degradation on silica gel.[1] If unstable, consider alternative stationary phases or deactivation of silica.

  • Ensure Complete Elution: After your main product has eluted, flush the column with a significantly more polar solvent to check for any remaining compound.

  • Optimize Extraction:

    • Perform multiple extractions with smaller volumes of organic solvent.

    • If the product has some water solubility, consider back-extracting the aqueous layer.

  • Refine Recrystallization Technique:

    • Use a minimal amount of hot solvent to dissolve the crude product.

    • Cool the solution slowly to allow for crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Place the solution in an ice bath to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for column chromatography of my benzothiazole derivative?

A1: The ideal solvent system is typically determined by TLC analysis. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for your target compound and good separation from impurities. A common starting point for many benzothiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][3]

Q2: My benzothiazole derivative is a solid. Should I use column chromatography or recrystallization?

A2: If the crude product is relatively pure (>90%), recrystallization is often a more efficient method for obtaining a highly pure solid product.[4][5][6] Column chromatography is more suitable for separating mixtures with multiple components or when impurities have very similar solubility characteristics to the desired product.

Q3: What are some common impurities I might encounter in the synthesis of benzothiazole derivatives?

A3: Common impurities can include unreacted starting materials (e.g., 2-aminothiophenol or aldehydes), byproducts from side reactions (e.g., homocoupling of reagents in Stille coupling), and decomposition products.[1] The nature of the impurities will be highly dependent on the specific synthetic route employed.

Q4: How can I confirm the purity of my final benzothiazole derivative?

A4: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can determine the purity with high accuracy.[7] TLC can provide a quick qualitative assessment. Additionally, spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure and identify any remaining impurities.[2]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Benzothiazole Derivatives

Derivative TypeStationary PhaseEluent System (v/v)Reference
2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamideSilica GelDichloromethane[4]
2-phenol-benzothiazoleSilica GelPetroleum ether:Ethyl acetate (15:1)[2]
General 2-substituted benzothiazolesSilica GelHexane:Ethyl acetate (9.5:0.5)[3]
General 2-substituted benzothiazolesSilica GelHexane:Ethyl acetate (8.5:1.5)[3]

Table 2: Example Yields of Purified Benzothiazole Derivatives

Purification MethodDerivativeYield (%)Reference
Column Chromatography2-(4-methoxyphenyl) benzothiazole83[3]
Column Chromatography2-(4-chlorophenyl) benzothiazole75[3]
Recrystallization2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamideNot specified, but described as yielding a white solid[4]
Recrystallization2-Aryl benzothiazolesGood to excellent yields[5]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[1]

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel using a pipette.[1]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (2-3 times the weight of the crude product), and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a pump or airline) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[1]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the benzothiazole derivative is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The process can be aided by scratching the inner wall of the flask with a glass rod.

  • Complete Precipitation: To maximize the yield, cool the flask in an ice bath for 15-30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or place them in a desiccator to remove residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation crude_product Crude Benzothiazole Derivative dissolve Dissolve in Minimum Solvent crude_product->dissolve load Load onto Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Benzothiazole Derivative evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Compound Instability on Silica start->cause2 cause3 Poor Sample Loading start->cause3 solution1a Optimize Eluent via TLC cause1->solution1a solution1b Use Gradient Elution cause1->solution1b solution2a Deactivate Silica (e.g., with Et3N) cause2->solution2a solution2b Use Alternative Stationary Phase (Alumina) cause2->solution2b solution3 Use Dry Loading Method cause3->solution3

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Analysis of EMD 495235 and Benzothiazole-Based Inhibitors in the Coagulation Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Factor Xa inhibitor EMD 495235 with representative benzothiazole-based inhibitors targeting the coagulation cascade. This analysis is supported by quantitative data, detailed experimental methodologies, and pathway visualizations to aid in understanding their distinct profiles.

Introduction

This compound is a potent, orally active, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Structurally, this compound is a thiophene derivative, identified as 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-{[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide. The benzothiazole scaffold, a privileged structure in medicinal chemistry, has been explored for its inhibitory activity against various enzymes, including those in the coagulation pathway. Due to the limited availability of public data on direct benzothiazole-based Factor Xa inhibitors, this guide will compare this compound with a representative benzothiazole-based inhibitor of thrombin (Factor IIa), another key serine protease in the coagulation cascade. This comparative approach provides valuable insights into the therapeutic potential of different heterocyclic scaffolds targeting this vital biological pathway.

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and a representative benzothiazole-based thrombin inhibitor.

CompoundChemical ScaffoldTargetIC50Ki
This compound ThiopheneFactor Xa5.5 nM6.8 nM
Benzothiazole Derivative (Example) BenzothiazoleThrombinNot AvailableNot Available

Experimental Protocols

The determination of inhibitory activity (IC50 and Ki) against Factor Xa is crucial for evaluating potential anticoagulant drug candidates. A standard experimental approach is the in vitro chromogenic or fluorometric Factor Xa inhibition assay.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: To determine the concentration of an inhibitor required to reduce the activity of Factor Xa by 50% (IC50).

Materials:

  • Human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

    • Prepare solutions of Factor Xa and the chromogenic substrate in the assay buffer at their optimal concentrations.

  • Assay Protocol:

    • To each well of the microplate, add a fixed volume of the Factor Xa solution.

    • Add the various concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis:

    • Calculate the percentage of Factor Xa inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Signaling Pathway and Experimental Workflow

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa plays a pivotal role in this cascade, and its inhibition is a key strategy for anticoagulation therapy.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF + VIIa VII VII VIIa VIIa VII->VIIa Thrombin X X Xa Xa X->Xa IXa / VIIIa VIIa / TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa / Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin EMD_495235 This compound EMD_495235->Xa Benzothiazole_Inhibitor Benzothiazole Inhibitor Benzothiazole_Inhibitor->Thrombin

Caption: The Coagulation Cascade and Sites of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Incubation Incubate Inhibitor with Factor Xa Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for In Vitro Factor Xa Inhibition Assay.

Conclusion

This compound stands as a potent and specific inhibitor of Factor Xa with a thiophene core. While the benzothiazole scaffold has demonstrated broad therapeutic potential, the availability of specific, potent benzothiazole-based inhibitors of coagulation factors like Factor Xa and thrombin in the public domain appears limited. This comparative guide highlights the distinct chemical nature of this compound and underscores the need for further research to explore the potential of benzothiazole derivatives as anticoagulants. The provided experimental protocol and pathway diagrams serve as valuable resources for researchers engaged in the discovery and development of novel antithrombotic agents.

Validation of EMD 495235 as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive validation and comparison of the research tool designated as EMD 495235 cannot be provided at this time. Extensive searches for a product with this specific identifier have not yielded any matching results. The "EMD" prefix is commonly associated with the life science and biopharmaceutical divisions of Merck KGaA, namely EMD Millipore and EMD Serono. However, no research tool or chemical compound named "this compound" appears in their current or historical product catalogs.

It is highly probable that "this compound" is an incorrect or incomplete product identifier. Without the correct identification of the research tool, a comparative analysis with alternative products, including the presentation of experimental data and detailed protocols, is not possible.

Researchers, scientists, and drug development professionals seeking information on a specific EMD product are advised to verify the exact product name and catalog number. Accurate identification is the crucial first step in evaluating its suitability as a research tool and comparing it against other available alternatives.

Once the correct product information is available, a comprehensive comparison guide can be developed, which would typically include:

  • Quantitative Data Summary: A structured table comparing the performance metrics of the product with its alternatives. This would include parameters such as potency (IC50/EC50), selectivity, solubility, and other relevant biophysical and biochemical data.

  • Detailed Experimental Protocols: Step-by-step methodologies for key experiments cited in the comparison, enabling reproducibility and critical evaluation.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the biological pathways the tool acts upon, or the experimental workflows in which it is used.

Example of a Logical Workflow for Product Validation:

A Identify Correct Product (e.g., 'EMD XXXXXX') B Literature and Database Search (e.g., PubMed, PubChem, Vendor Catalogs) A->B C Identify Functional Alternatives B->C D Gather Comparative Experimental Data C->D E Extract and Tabulate Quantitative Data D->E F Detail Experimental Protocols D->F G Generate Comparison Guide E->G F->G

Caption: Logical workflow for validating a research tool.

We recommend consulting the official product listings and databases of EMD Millipore and EMD Serono (now MilliporeSigma in the U.S. and Canada) to ascertain the correct product identifier. Upon successful identification, a thorough and objective comparison guide can be compiled to meet the needs of the research community.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of EMD-386088, a potent 5-HT6 receptor partial agonist, with the 5-HT3 receptor and the dopamine transporter (DAT).

EMD-386088 has been identified as a significant tool for studying the roles of the 5-HT6 receptor. However, its interactions with other neural targets warrant a thorough examination to ensure the precise interpretation of experimental results. This guide synthesizes available data on its binding affinities and functional activities at its primary target and key off-targets.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of EMD-386088 for the human 5-HT6 receptor, 5-HT3 receptor, and dopamine transporter.

TargetLigandAssay TypeKi (nM)Reference
5-HT6 Receptor EMD-386088Radioligand Binding1[1]
5-HT3 Receptor EMD-386088Radioligand BindingModerate Affinity (Ki not specified)[2][3]
Dopamine Transporter (DAT) EMD-386088Functional in vitro studySignificant Affinity (IC50 not specified)[1][4]

Functional Activity Profile

While binding affinity indicates the strength of interaction, functional assays reveal the biological consequence of this binding.

TargetFunctional Activity of EMD-386088
5-HT6 Receptor Partial Agonist[1][4]
5-HT3 Receptor Neither Agonist nor Antagonist[2][3]
Dopamine Transporter (DAT) Reuptake Inhibitor[4]

Signaling Pathways and Mechanisms of Action

To contextualize the cross-reactivity data, it is essential to understand the distinct signaling pathways of each target.

5-HT6 Receptor Signaling

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][5][6] This pathway is implicated in various neuronal processes, including cognition and mood regulation.[5][6]

5-HT6 Receptor Signaling EMD_386088 EMD-386088 (Partial Agonist) HT6R 5-HT6 Receptor EMD_386088->HT6R Gs Gs HT6R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

5-HT6 Receptor Signaling Pathway
5-HT3 Receptor Mechanism

In contrast, the 5-HT3 receptor is a ligand-gated ion channel.[7][8] Upon agonist binding, it opens a non-selective cation channel, leading to the rapid influx of Na+ and Ca2+ ions and subsequent neuronal depolarization.[7][9] This mechanism is primarily involved in fast synaptic transmission and is a key target for antiemetic drugs.[8][10]

5-HT3 Receptor Mechanism Serotonin Serotonin (Agonist) HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->HT3R Ion_Influx Na+ / Ca2+ Influx HT3R->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Dopamine Transporter Workflow cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Reuptake Dopamine_int Dopamine DAT->Dopamine_int EMD_386088 EMD-386088 (Inhibitor) EMD_386088->DAT Inhibits

References

A Comparative Analysis of Benzamide and Benzothiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two pivotal heterocyclic scaffolds in medicinal chemistry: benzamide and benzothiazole. Both structures are prevalent in a wide array of pharmacologically active compounds, serving as foundational frameworks for the development of novel therapeutic agents. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in scaffold selection and drug design strategies.

Physicochemical Properties: A Tale of Two Scaffolds

The physicochemical properties of a scaffold are fundamental to its drug-likeness, influencing its solubility, permeability, and metabolic stability. While specific properties vary with substitution, a general comparison of the core structures provides valuable insights.

PropertyBenzamideBenzothiazoleReferences
Molecular Weight ( g/mol ) 121.14135.19[1]
LogP (Octanol/Water Partition Coefficient) ~1.2~2.0[1]
Topological Polar Surface Area (TPSA) (Ų) 43.142.1[2][3]
Hydrogen Bond Donors 10[2][3]
Hydrogen Bond Acceptors 11[2][3]
Solubility Slightly soluble in water, soluble in ethanolSparingly soluble in water, soluble in ethanol[1]

Pharmacological Activities: Diverse Therapeutic Landscapes

Both benzamide and benzothiazole scaffolds are privileged structures in drug discovery, demonstrating a broad spectrum of biological activities. However, they exhibit certain predilections for specific therapeutic areas.

Benzamide derivatives are well-recognized for their applications in:

  • Antipsychotics: Acting as dopamine D2 receptor antagonists.[4]

  • Antiemetics: Modulating serotonin 5-HT3 and dopamine D2 receptors.[4]

  • Anticancer agents: Targeting various signaling pathways, including Hedgehog signaling.[5][6]

  • Antimicrobials: Exhibiting antibacterial and antifungal properties.[7]

  • Anti-inflammatory and Analgesic agents. [8]

Benzothiazole derivatives have shown significant promise as:

  • Anticancer agents: Demonstrating potent activity against a range of cancer cell lines through mechanisms like tubulin polymerization inhibition and kinase inhibition.[6][9][10][11]

  • Antimicrobial agents: Showing broad-spectrum antibacterial and antifungal activity.[12][13][14]

  • Neuroprotective agents: Including applications in Alzheimer's disease diagnostics.[15]

  • Anti-inflammatory and Analgesic agents. [14]

  • Antidiabetic agents. [16]

Comparative Biological Activity Data

The following table summarizes representative in vitro biological activity data for derivatives of both scaffolds against common cancer cell lines. It is important to note that these are examples and direct comparison is challenging due to variations in experimental conditions across different studies.

Compound TypeCancer Cell LineIC50 (µM)Reference
Benzamide DerivativeMCF-7 (Breast)Varies widely with substitution (e.g., 64% inhibition at 10 µM for a difluorobenzamide derivative)[6]
Benzamide DerivativeHepG2 (Liver)Varies widely with substitution (e.g., 64% inhibition at 10 µM for a difluorobenzamide derivative)[6]
Benzothiazole DerivativeMCF-7 (Breast)Varies widely with substitution (e.g., 18.10 µM for a morpholine based thiourea bromobenzothiazole)[6]
Benzothiazole DerivativeHeLa (Cervical)Varies widely with substitution (e.g., 38.85 µM for a morpholine based thiourea bromobenzothiazole)[6]
Benzothiazole DerivativeA549 (Lung)Varies widely with substitution (e.g., 9.0 µg/mL for a specific derivative)[6]

ADME-Tox Profile: A Glimpse into Drug-Likeness

In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties provide an early indication of a scaffold's potential for development into a viable drug candidate.

ADME ParameterBenzamide DerivativesBenzothiazole DerivativesReferences
Oral Bioavailability Generally good, with many derivatives adhering to Lipinski's rule of five.Generally good, with many derivatives adhering to Lipinski's rule of five.[17][18][3]
Blood-Brain Barrier (BBB) Penetration Variable, with some derivatives designed to cross the BBB for CNS targets.Variable, with some derivatives showing potential for CNS applications.[19]
CYP450 Inhibition Can be designed to be inhibitors or non-inhibitors depending on the therapeutic goal.Known to have CYP3A4 inhibiting properties, which can be utilized for pharmacokinetic enhancement.[20][2]
Toxicity Generally considered to have a favorable toxicity profile, though specific toxicities depend on the overall molecule.Generally considered to have a favorable toxicity profile, though specific toxicities depend on the overall molecule.

Experimental Protocols

Synthesis of Benzamide Derivatives (Amide Coupling)

This protocol describes a general method for the synthesis of benzamide derivatives via the reaction of a substituted benzoyl chloride with a primary or secondary amine.[12]

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. In a separate flask, dissolve the substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Synthesis of Benzothiazole Derivatives (Condensation Reaction)

This protocol outlines a common method for the synthesis of 2-substituted benzothiazoles through the condensation of 2-aminothiophenol with an aldehyde.[21][22]

Materials:

  • 2-Aminothiophenol

  • Substituted aldehyde

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or an oxidizing agent like H₂O₂)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aldehyde (1.0 eq) in ethanol. Add 2-aminothiophenol (1.0 eq) to the solution.

  • Catalysis: Add a catalytic amount of the chosen catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of compounds against cancer cell lines.[5][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[23][24]

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

Hedgehog Signaling Pathway Inhibition by Benzamide Derivatives

Hedgehog_Pathway cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI GLIA GLI (Active) GLI->GLIA Activation & Translocation TargetGenes Target Gene Expression GLIA->TargetGenes Promotes Benzamide Benzamide Derivative Benzamide->SMO Inhibits Hh Hedgehog (Hh) Ligand Hh->PTCH1

Caption: Inhibition of the Hedgehog signaling pathway by a benzamide derivative targeting Smoothened (SMO).

General Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow start Start: Compound Library (Benzamide/Benzothiazole) invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity mechanistic Mechanistic Assays cytotoxicity->mechanistic Active Compounds cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis western_blot Western Blot mechanistic->western_blot invivo In Vivo Studies (Animal Models) mechanistic->invivo Promising Candidates efficacy Efficacy Studies invivo->efficacy toxicity_pk Toxicity & PK/PD Studies invivo->toxicity_pk lead_optimization Lead Optimization invivo->lead_optimization

Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.

Conclusion

Both benzamide and benzothiazole scaffolds are undeniably valuable in the field of medicinal chemistry, each offering a distinct yet overlapping spectrum of therapeutic potential. The choice between these scaffolds will ultimately depend on the specific therapeutic target, the desired ADME properties, and the synthetic feasibility. This guide provides a foundational comparison to inform these critical decisions in the drug discovery and development process. Further focused, head-to-head experimental studies will be invaluable in delineating the subtle yet significant differences that could dictate the success of a future therapeutic agent.

References

EMD 495235: A Comparative Guide to a Potent Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Factor Xa inhibitor EMD 495235 with other commercially available alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their anticoagulant studies.

Introduction to this compound

This compound is a potent and orally active direct inhibitor of coagulation Factor Xa (FXa). By selectively blocking FXa, this compound interrupts the final common pathway of the coagulation cascade, preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation. This targeted mechanism of action makes it an interesting candidate for research in the field of anticoagulation.

Performance Comparison

The following table summarizes the in vitro potency of this compound and compares it with other well-established Factor Xa inhibitors: Rivaroxaban, Apixaban, and Edoxaban. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against Factor Xa, as well as the selectivity against other key serine proteases. Lower values indicate higher potency and selectivity.

CompoundFactor Xa IC50 (nM) Factor Xa Ki (nM) Thrombin (Factor IIa) Ki (nM) Trypsin Ki (nM) Selectivity (FXa vs. Thrombin)
This compound 5.56.8> 10000> 10000> 1470-fold
Rivaroxaban 2.10.4> 20000> 20000> 50000-fold
Apixaban 2.10.08> 1700> 14000> 21250-fold
Edoxaban 2.50.56> 10000> 10000> 17857-fold

Data Interpretation: this compound demonstrates high potency against Factor Xa, comparable to other established inhibitors. All listed compounds exhibit excellent selectivity for Factor Xa over thrombin and trypsin, indicating a targeted mechanism of action with a potentially lower risk of off-target effects related to the inhibition of these other proteases.

Signaling Pathway: The Coagulation Cascade

The diagram below illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for inhibitors like this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X Factor X IXa->X Activates Tissue_Factor Tissue Factor (TF) VIIa VIIa Tissue_Factor->VIIa Complexes with VII VII VII->VIIa VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves XIII XIII Thrombin->XIII Activates Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin Factor XIIIa XIIIa XIIIa XIII->XIIIa EMD_495235 This compound EMD_495235->Xa Inhibits

Caption: The Coagulation Cascade and Inhibition by this compound.

Experimental Protocols

Chromogenic Factor Xa Inhibition Assay

This protocol outlines a typical method for determining the IC50 value of a Factor Xa inhibitor.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl, pH 8.4, containing NaCl and CaCl2)

  • Test compound (this compound or alternatives)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Addition: To each well of the microplate, add a fixed concentration of human Factor Xa in assay buffer.

  • Inhibitor Incubation: Add the serially diluted test compound to the wells containing Factor Xa. Include a control with buffer only (no inhibitor). Incubate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the Factor Xa activity.

  • Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the in vitro potency of Factor Xa inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound E Add Test Compound Dilutions and Incubate A->E B Prepare Factor Xa Solution D Add Factor Xa to Microplate Wells B->D C Prepare Chromogenic Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Measure Absorbance at 405 nm (Kinetic Read) F->G H Calculate Reaction Rates G->H I Plot Rate vs. Log[Inhibitor] H->I J Determine IC50 using Non-linear Regression I->J

Caption: Workflow for IC50 Determination of Factor Xa Inhibitors.

Independent Validation of EMD 495235's Biological Activity: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

An independent validation and comparison of the biological activity of "EMD 495235" cannot be provided at this time due to the absence of publicly available data identifying a specific bioactive compound with this identifier. Extensive searches have not yielded any conclusive information linking "this compound" to a known small molecule or biologic with documented pharmacological activity.

The identifier "this compound" does not correspond to any publicly listed compounds in pharmacological databases or in the product pipelines of EMD Serono (a subsidiary of Merck KGaA, Darmstadt, Germany). Search results have pointed to a similarly named entry in a cryo-electron microscopy database, "EMD-49235"[1], which represents a structural map and not a therapeutic compound.

Furthermore, searches for a potential chemical entity, "N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide," which was found in chemical databases, did not reveal any explicit connection to the "this compound" identifier or any published biological activity data.[2] While the benzothiazole chemical class to which this compound belongs is known to have a range of biological activities, including antimicrobial and anticancer properties, no specific validation studies for this particular molecule were found.[3]

To proceed with a comprehensive comparison guide as requested, a clear identification of the compound "this compound" is necessary. This would include:

  • The definitive chemical structure or biological sequence.

  • Its validated biological target(s) and mechanism of action.

  • Published preclinical or clinical studies detailing its biological activity.

Without this foundational information, it is not possible to perform a comparative analysis against alternative compounds, present quantitative data, detail experimental protocols, or create the requested visualizations.

We recommend that researchers interested in "this compound" consult any internal documentation or contact the originating institution that may have assigned this identifier to a specific research compound. Once a clear identification of the molecule and its biological context is established, a thorough and objective comparison guide can be compiled.

References

Information regarding "EMD 495235" is not publicly available.

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the kinase inhibitor "EMD 495235," no specific information was found in the public domain. The search results did not yield any data regarding its primary target, mechanism of action, or any associated experimental studies.

It is possible that "this compound" is an internal development code, a compound that has not been disclosed in publications, or an incorrect designation. Without publicly available information, a comparison with other kinase inhibitors and the fulfillment of the detailed requirements of the prompt, including data presentation, experimental protocols, and visualizations, cannot be accomplished.

Therefore, the requested comparison guide for this compound versus other kinase inhibitors cannot be provided at this time. If an alternative, publicly recognized name or target for this inhibitor is available, a new search and analysis can be initiated.

literature review of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the benzothiazole nucleus and the N-acylthiourea linkage have independently garnered significant attention due to their diverse pharmacological activities. The combination of these two pharmacophores in a single molecular entity, exemplified by the N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide scaffold, presents a promising avenue for the development of new drugs, particularly in the realm of oncology. This guide provides a comprehensive literature review of structurally related analogs, focusing on their synthesis, biological activities, and structure-activity relationships, supported by experimental data from relevant studies.

General Synthesis Strategies

The synthesis of N-acylthiourea derivatives bearing a benzothiazole moiety typically follows a convergent synthetic strategy. The key step involves the reaction of a substituted benzoyl isothiocyanate with a suitable amino-benzothiazole derivative.

A general synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Benzoyl Isothiocyanate Formation cluster_1 Amine Component cluster_2 Coupling Reaction Substituted_Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Isothiocyanate Substituted Benzoyl Isothiocyanate Substituted_Benzoyl_Chloride->Benzoyl_Isothiocyanate Acetone, reflux Potassium_Thiocyanate KSCN Potassium_Thiocyanate->Benzoyl_Isothiocyanate Final_Compound N-Acyl-N'-(benzothiazol-yl)thiourea Analog Benzoyl_Isothiocyanate->Final_Compound Dry Acetone or THF, rt Amino_Benzothiazole Substituted 2-Amino-benzothiazole Amino_Benzothiazole->Final_Compound caption General synthetic route for N-acyl-N'-(benzothiazol-yl)thiourea analogs.

Figure 1. General synthetic route for N-acyl-N'-(benzothiazol-yl)thiourea analogs.

This versatile synthesis allows for the introduction of a wide variety of substituents on both the benzoyl and benzothiazole rings, enabling the exploration of structure-activity relationships.

Comparative Biological Activities

Benzothiazole-based N-acylthiourea derivatives have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The following table summarizes the in vitro cytotoxic activity of representative analogs from the literature. It is important to note that these compounds are structurally related to the core topic but are not direct analogs.

Compound IDR (Benzamide Substituent)R' (Benzothiazole Substituent)Cancer Cell LineIC50 (µM)Reference
1a 2-((4-Methoxyphenoxy)methyl)Thiazol-2-ylNot Reported (Antimicrobial)-
1b 2-((4-Methoxyphenoxy)methyl)Benzo[d]thiazol-2-ylNot Reported (Antimicrobial)-
Indole-based analog Indole-linked carboxamide2-BenzothiazoleHT29 (Colon)0.015
H460 (Lung)0.28
A549 (Lung)1.53
MDA-MB-231 (Breast)0.68
Naphthalimide-based analog Naphthalimide2-BenzothiazoleHT-29 (Colon)3.72
A549 (Lung)4.074
MCF-7 (Breast)7.91

Structure-Activity Relationship (SAR) Insights

From the available literature on various benzothiazole derivatives, several structure-activity relationship trends can be inferred:

  • Substitution on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole ring significantly influence biological activity. Electron-withdrawing groups or lipophilic groups can enhance anticancer activity.

  • Substitution on the Benzamide Phenyl Ring: The substitution pattern on the N-acyl phenyl ring is crucial. The presence of halogen atoms (e.g., chlorine) and methyl groups, as in the title compound, is a common feature in many biologically active molecules, often contributing to increased potency.

  • The Acylthiourea Linker: The thiourea moiety is a key pharmacophore that can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of anticancer activity for compounds of this class.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with test compounds (various concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Remove medium and dissolve formazan in DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End caption Workflow of the MTT assay for in vitro cytotoxicity.

Figure 2. Workflow of the MTT assay for in vitro cytotoxicity.

Potential Signaling Pathways

While the exact mechanism of action for the title compound is unknown, related benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A potential signaling pathway that could be modulated by such compounds is the intrinsic apoptosis pathway.

Apoptosis_Pathway Compound Benzothiazole Analog Bax_Bak Bax/Bak Activation Compound->Bax_Bak Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Acts on Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes caption Hypothetical intrinsic apoptosis pathway.

Figure 3. Hypothetical intrinsic apoptosis pathway potentially targeted by benzothiazole analogs.

Conclusion

N-acylthiourea derivatives incorporating a benzothiazole scaffold represent a promising class of compounds with significant potential for the development of novel therapeutic agents. While a detailed comparative analysis of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide analogs is hampered by the lack of specific published data, this review of structurally related compounds provides valuable insights into their synthesis, biological activities, and structure-activity relationships. The presented experimental protocols and hypothetical signaling pathways offer a foundational understanding for researchers in the field. Further investigation into the synthesis and comprehensive biological evaluation of a focused library of analogs of the title compound is warranted to fully elucidate their therapeutic potential.

Benchmarking EMD 495235: A Comparative Guide to a Novel Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EMD 495235, a potent and orally bioavailable factor Xa inhibitor, with current standard of care anticoagulants. This compound, developed by Merck KGaA, has been investigated as a potential agent for the prevention and treatment of thromboembolic disorders.[1][2] This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's performance against established therapies such as rivaroxaban, apixaban, edoxaban, and warfarin.

Executive Summary

This compound demonstrates high potency in the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. Preclinical data suggests it is a promising candidate for oral anticoagulant therapy. This guide will delve into the specifics of its in vitro and in vivo performance, juxtaposed with the profiles of market-leading anticoagulants.

Data Presentation

In Vitro Potency: Factor Xa Inhibition

The primary mechanism of action for this compound and other direct oral anticoagulants (DOACs) like rivaroxaban, apixaban, and edoxaban is the direct inhibition of Factor Xa. The following table summarizes the key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for these compounds.

CompoundKᵢ (nM) for human Factor XaIC₅₀ (nM) for Factor Xa
This compound 6.8 [3][4]5.5 [3][4]
Rivaroxaban0.42.1 (prothrombinase-bound), 75 (clot-associated)
Apixaban0.08-
Edoxaban--

Data for standard of care compounds is compiled from various sources. Direct comparative studies may yield slightly different values.

In Vivo Efficacy: Thrombosis Models

The antithrombotic efficacy of these compounds is evaluated in various animal models of thrombosis. These models are crucial for determining the in vivo potency and dose-response relationship.

CompoundAnimal ModelEndpointEfficacy (ED₅₀ or % inhibition)
This compound Data not publicly available--
RivaroxabanRat venous stasis modelThrombus formationED₅₀: 0.1 mg/kg (IV)
Rat arteriovenous shunt modelThrombus formationED₅₀: 5.0 mg/kg (oral)
Rabbit arteriovenous shunt modelThrombus formationED₅₀: 0.6 mg/kg (oral)
ApixabanRabbit arteriovenous shunt modelThrombus formationIC₅₀: 329 nM
EdoxabanMouse model of atrial fibrillation and venous thrombosisThrombus formationSignificant improvement
WarfarinRat chemical-injury-induced arterial thrombosis modelAntithrombotic activitySignificant activity at 0.125 mg/kg/day

ED₅₀: The dose of a drug that produces 50% of its maximum response or effect. IC₅₀ in the context of the in vivo model refers to the concentration required for 50% inhibition of thrombus formation.

Experimental Protocols

Factor Xa Inhibition Assay (In Vitro)

Objective: To determine the inhibitory potency of a compound against purified human Factor Xa.

Principle: This is a chromogenic assay that measures the residual activity of Factor Xa after incubation with an inhibitor. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

Procedure:

  • Purified human Factor Xa is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl) at 37°C.

  • A chromogenic substrate specific for Factor Xa (e.g., S-2222) is added to the mixture.

  • The reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the absorbance of the solution is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Kᵢ value can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the enzyme for the substrate is known.

Arteriovenous (AV) Shunt Thrombosis Model (In Vivo)

Objective: To evaluate the antithrombotic effect of a compound in a model that mimics arterial thrombosis.

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein of an anesthetized animal. The formation of a thrombus on this surface is measured by its weight.

Procedure:

  • Animals (e.g., rats or rabbits) are anesthetized.

  • The carotid artery and jugular vein are cannulated.

  • An extracorporeal shunt, containing a pre-weighed silk thread, is connected between the arterial and venous cannulas.

  • Blood is allowed to circulate through the shunt for a specific duration (e.g., 15-30 minutes).

  • The test compound or vehicle is administered (e.g., orally or intravenously) at various doses prior to the initiation of the shunt.

  • After the circulation period, the shunt is removed, and the silk thread with the thrombus is carefully extracted.

  • The thread is weighed, and the weight of the thrombus is calculated by subtracting the initial weight of the thread.

  • The percentage of thrombus inhibition for each dose group is calculated relative to the vehicle control group, and the ED₅₀ is determined.

Mandatory Visualization

Coagulation_Cascade_and_FXa_Inhibition Extrinsic Pathway Extrinsic Pathway Factor X Factor X Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Conversion This compound This compound This compound->Factor Xa Inhibition Standard of Care (DOACs) Standard of Care (DOACs) Standard of Care (DOACs)->Factor Xa Inhibition Intrinsic Pathway Intrinsic Pathway

Caption: Inhibition of Factor Xa in the Coagulation Cascade.

Experimental_Workflow_AV_Shunt start Animal Anesthesia cannulation Carotid Artery & Jugular Vein Cannulation start->cannulation drug_admin Drug Administration (this compound or Control) cannulation->drug_admin shunt_insertion AV Shunt Insertion (with silk thread) drug_admin->shunt_insertion circulation Blood Circulation shunt_insertion->circulation shunt_removal Shunt Removal circulation->shunt_removal thrombus_weighing Thrombus Weighing shunt_removal->thrombus_weighing analysis Data Analysis (% Inhibition, ED50) thrombus_weighing->analysis

Caption: Workflow for the Arteriovenous Shunt Thrombosis Model.

References

Safety Operating Guide

Navigating the Proper Disposal of Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for a compound labeled "EMD 495235" are not publicly available, the following guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of laboratory chemicals. This process is centered on the critical information contained within a substance's Safety Data Sheet (SDS).

Key Principles of Chemical Disposal

The primary directive for chemical disposal is to prevent harm to human health and the environment. This is achieved by adhering to local, state, and federal regulations and by following the specific guidance provided by the chemical manufacturer. Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by the SDS and institutional guidelines.

Locating and Interpreting the Safety Data Sheet (SDS)

The SDS is the most crucial document for determining the appropriate disposal method for any chemical. If you cannot find an SDS for a substance under a specific internal code like "this compound," search for it using its chemical name or CAS number. Once located, pay close attention to the following sections for disposal and handling information.

Section NumberSection TitleKey Information for Disposal
7Handling and StorageProvides guidance on safe handling practices that can minimize waste generation and prevent spills.
8Exposure Controls/Personal ProtectionDetails the necessary personal protective equipment (PPE) to be worn when handling the chemical and its waste, such as gloves, goggles, and lab coats.
13Disposal ConsiderationsThis is the primary section for disposal information. It will describe appropriate disposal methods, waste classification, and any specific regulatory requirements for disposal.
14Transport InformationContains information on the proper shipping and transportation of the chemical, which is relevant if the waste needs to be transported off-site for disposal.
15Regulatory InformationOutlines the safety, health, and environmental regulations specific to the substance, which can influence disposal requirements.

General Experimental Protocol for Chemical Waste Disposal

The following is a generalized workflow for the safe disposal of a laboratory chemical. This protocol should be adapted to the specific information found in the chemical's SDS and your institution's environmental health and safety (EHS) guidelines.

  • Identify the Chemical Waste: Clearly label the waste container with the full chemical name, concentration, and any known hazards.

  • Consult the Safety Data Sheet (SDS): Locate and carefully read the SDS, paying special attention to Section 13, "Disposal Considerations."

  • Segregate the Waste: Do not mix different types of chemical waste unless explicitly instructed to do so by your EHS department. Common segregation categories include:

    • Halogenated organic solvents

    • Non-halogenated organic solvents

    • Acidic waste

    • Basic (alkaline) waste

    • Heavy metal waste

    • Solid chemical waste

  • Select the Appropriate Waste Container: Use a container that is compatible with the chemical waste. For example, do not store corrosive acids in a metal container. The container should be in good condition and have a secure lid.

  • Follow Institutional Procedures: Your institution's EHS department will have specific protocols for the collection, storage, and disposal of chemical waste. This may include a scheduled waste pickup service.

  • Document Waste Generation: Maintain a log of the chemical waste you generate, including the chemical name, quantity, and date of disposal.

Logical Workflow for Chemical Disposal Decision Making

The following diagram illustrates the decision-making process for determining the correct disposal path for a laboratory chemical.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds section13 Review Section 13: Disposal Considerations sds->section13 institutional_guidelines Consult Institutional EHS Guidelines section13->institutional_guidelines waste_stream Identify Correct Waste Stream institutional_guidelines->waste_stream segregate Segregate Waste into Appropriate Container waste_stream->segregate label_container Label Container with Contents and Hazards segregate->label_container storage Store in Designated Satellite Accumulation Area label_container->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Proper Disposal Complete pickup->end

Caption: A workflow for the proper disposal of laboratory chemical waste.

Essential Safety and Handling Information for EMD 495235

Author: BenchChem Technical Support Team. Date: November 2025

Immediate action required: The identity and specific hazards of "EMD 495235" could not be determined from publicly available information. It is crucial to obtain the Safety Data Sheet (SDS) from the manufacturer or your institution's Environmental Health and Safety (EHS) department before handling this substance.

The name "this compound" does not correspond to a recognized chemical in publicly accessible databases. Therefore, providing specific personal protective equipment (PPE) recommendations, handling protocols, or disposal instructions would be dangerously speculative. The following information provides a general framework for safe laboratory practices when the specific hazards of a substance are unknown, but it is not a substitute for the substance-specific information contained in an SDS.

Pre-Handling Checklist: Locating Essential Information

Before any work with "this compound" commences, the following steps are mandatory:

  • Locate the Safety Data Sheet (SDS): This is the primary source of all safety information. Check for an SDS that accompanied the shipment of the material. If not available, contact the manufacturer or supplier immediately.

  • Identify the CAS Number: Look for a Chemical Abstracts Service (CAS) number on the container label or in purchasing records. This unique identifier can be used to find reliable safety data.

  • Consult Your EHS Department: Your organization's Environmental Health and Safety department is a critical resource for obtaining and interpreting safety information.

General Principles of Laboratory Safety (To Be Superseded by SDS)

The following are general best practices and should be adapted or enhanced based on the information provided in the substance-specific SDS for this compound.

Recommended Personal Protective Equipment (General)
PPE CategoryGeneral Recommendation (Pending SDS Information)
Eye/Face Protection ANSI-approved safety glasses with side shields are the minimum requirement. A chemical splash goggle is recommended. A face shield may be necessary if there is a splash hazard.
Skin Protection A standard laboratory coat should be worn. Chemically resistant gloves (e.g., nitrile) are essential. The specific type and thickness of the glove material must be chosen based on the chemical's properties as detailed in the SDS.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If respiratory protection is required outside of a fume hood, the type of respirator will be specified in the SDS.
Operational and Disposal Plans (General)

Handling and Storage:

  • Engineering Controls: All work with this substance should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Hygiene Measures: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials (to be identified in the SDS).

Spill and Emergency Procedures:

  • Spill Cleanup: Procedures will be dictated by the hazards outlined in the SDS. Generally, for an unknown substance, evacuate the immediate area, alert others, and consult with your EHS department. Do not attempt to clean up a spill without understanding the risks.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Disposal:

  • All waste generated from handling "this compound" must be considered hazardous until proven otherwise.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Consult your EHS department for specific disposal protocols.

Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for ensuring safety when handling any chemical, including the currently unidentified this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase cluster_emergency Emergency Preparedness obtain_sds Obtain & Review SDS for this compound identify_hazards Identify Hazards (Health, Physical, Environmental) obtain_sds->identify_hazards select_ppe Select Appropriate PPE (Gloves, Eyewear, Lab Coat) identify_hazards->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) select_ppe->prepare_workspace handle_substance Handle Substance in Fume Hood prepare_workspace->handle_substance perform_experiment Perform Experiment handle_substance->perform_experiment decontaminate Decontaminate Workspace & Equipment perform_experiment->decontaminate segregate_waste Segregate & Label Hazardous Waste decontaminate->segregate_waste dispose Dispose of Waste via EHS Protocols segregate_waste->dispose end End dispose->end spill_response Spill Response exposure_response Exposure Response (First Aid) start Start start->obtain_sds

Caption: Logical workflow for the safe handling of laboratory chemicals.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.